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  • Product: 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • CAS: 1094366-38-7

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Physicochemical and Biological Profile of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol Abstract The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, re...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Biological Profile of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Abstract

The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3] This technical guide provides a comprehensive analysis of a specific derivative, 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol. While direct experimental data for this exact molecule is limited, this document synthesizes information from closely related analogs to construct a robust predictive profile of its physicochemical properties, spectral characteristics, and potential biological activities. We present detailed, field-proven protocols for its synthesis and characterization, and explore its potential as an agent for enzyme inhibition and antimicrobial applications. This guide is intended to serve as a foundational resource for researchers in drug discovery and development, facilitating further investigation into this promising molecular class.

Introduction to the 1,3,4-Oxadiazole-2-thiol Scaffold

Heterocyclic compounds containing nitrogen, oxygen, and sulfur are pivotal in the development of novel therapeutic agents.[3] Among these, the 2,5-disubstituted 1,3,4-oxadiazole ring system has garnered significant attention due to its remarkable chemical stability and diverse biological functions.[1][2] These activities include anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][4][5][6]

A key feature of the 5-substituted-1,3,4-oxadiazole-2-thiol moiety is its existence in a tautomeric equilibrium between the thiol and thione forms.[7] This structural duality can significantly influence the molecule's binding interactions with biological targets and its overall physicochemical behavior. The target of this guide, 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, combines this versatile oxadiazole-thiol core with a 2-methoxybenzyl group, a substitution pattern known to confer interesting biological properties in related molecules.[8][9] This document will therefore build a comprehensive profile of this molecule by synthesizing established methodologies and data from its structural analogs.

Synthesis and Structural Elucidation

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established, multi-step process that is both efficient and high-yielding.[2][10][11] The general pathway begins with a commercially available carboxylic acid and proceeds through ester and hydrazide intermediates before the final cyclization.

Synthetic Pathway

The synthesis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol logically follows three primary steps starting from 2-methoxyphenylacetic acid:

  • Esterification: The starting acid is converted to its corresponding methyl ester, typically via Fischer esterification using methanol in the presence of a strong acid catalyst like sulfuric acid.[2][11] This step enhances the reactivity of the carbonyl group for the subsequent reaction.

  • Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate in an alcoholic solvent.[2][11] This nucleophilic acyl substitution reaction replaces the methoxy group with a hydrazinyl group, forming the crucial acid hydrazide intermediate.

  • Oxidative Cyclization: The acid hydrazide is cyclized by reacting with carbon disulfide (CS2) in the presence of a base, such as potassium hydroxide in ethanol.[10][11] This reaction forms the 1,3,4-oxadiazole ring and introduces the thiol group at the C2 position, yielding the final product.

Synthesis_Workflow A 2-Methoxyphenylacetic Acid B Methyl 2-(2-methoxyphenyl)acetate A->B CH3OH, H2SO4 Reflux C 2-(2-Methoxyphenyl)acetohydrazide B->C NH2NH2·H2O Ethanol, Reflux D 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol C->D 1. CS2, KOH 2. H+

Fig. 1: General synthetic workflow for the target compound.
Expected Spectral Characteristics

Structural confirmation relies on a combination of spectroscopic methods. Based on data from analogous compounds, the following spectral characteristics are anticipated for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol.[4][5][11][12]

Technique Expected Observations
FT-IR (cm⁻¹)~3100 (Aromatic C-H), ~2950 (Aliphatic C-H), ~2550 (S-H, thiol form), ~1610 (C=N), ~1580 (Aromatic C=C), ~1250 (C-O-C, ether), ~1050 (C-O-C, oxadiazole).[11][13]
¹H-NMR (ppm)Singlet for SH proton (~13-14 ppm, thione form), multiplet for aromatic protons (6.8-7.4 ppm), singlet for the benzylic CH₂ group (~4.0-4.2 ppm), singlet for the methoxy OCH₃ group (~3.8-3.9 ppm).[1][12]
¹³C-NMR (ppm)Signals for C=S (~178-180 ppm) and C-5 of oxadiazole (~160-162 ppm), aromatic carbons (110-158 ppm), OCH₃ carbon (~55 ppm), and benzylic CH₂ carbon (~30-35 ppm).[11]
Mass Spec. (EIMS)A prominent molecular ion peak [M]⁺ corresponding to the molecular weight (222.27 g/mol ). Characteristic fragmentation patterns would include the loss of the benzyl moiety.[1]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental values for the title compound are not published, a reliable profile can be predicted from established data on its analogs.

Property Predicted Value / Characteristic Rationale / Reference
Molecular Formula C₁₀H₁₀N₂O₂SCalculated from structure.
Molecular Weight 222.27 g/mol Calculated from formula.
Melting Point (°C) 120 - 135Based on the melting point of the isomeric 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol (126-128 °C).[14]
Appearance Off-white to pale yellow solidCommon appearance for this class of compounds.[4]
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol, methanol; insoluble in water.Typical solubility profile used for reaction and recrystallization.[1][11]
Tautomerism Exists in thiol-thione equilibriumA fundamental property of 2-mercapto-1,3,4-oxadiazoles. The thione form often predominates in the solid state.
Thiol-Thione Tautomerism

The proton on the thiol group can migrate to the adjacent nitrogen atom within the oxadiazole ring, resulting in the thione tautomer. This equilibrium is a critical feature influencing the molecule's hydrogen bonding capacity and interaction with biological macromolecules.

Tautomerism Thiol Thiol Form (N=C-SH) Thione Thione Form (NH-C=S) Thiol->Thione <=>

Fig. 2: Thiol-Thione tautomeric equilibrium.

Potential Biological Activities and Mechanisms

The 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives often exhibit potent biological effects.[1][2] Analogs of the title compound have been investigated for a range of activities, suggesting promising avenues for research.

  • Enzyme Inhibition : Derivatives have shown potent inhibition of various enzymes. Notably, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, a closely related analog, was found to be an exceptionally potent tyrosinase inhibitor with an IC₅₀ value of 0.003 µM, far exceeding that of the standard kojic acid.[8] This suggests the 2-methoxyphenyl moiety is highly favorable for binding within the tyrosinase active site. Other reported activities include inhibition of acetylcholinesterase and lipoxygenase.[1][15]

  • Anticancer Activity : The 1,3,4-oxadiazole core is present in numerous compounds with cytotoxic effects against cancer cell lines.[3][4] A recent study identified 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivatives as allosteric inhibitors of deoxyhypusine synthase (DHPS), an enzyme critical for melanoma cell proliferation.[9] This highlights a potential and specific anticancer mechanism for the title compound.

  • Antimicrobial and Antifungal Activity : The thiol group on the oxadiazole ring is often associated with enhanced antimicrobial properties.[11] Various 5-substituted-1,3,4-oxadiazole-2-thiols have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[5][11][16]

  • Anti-inflammatory Activity : In silico molecular docking studies on similar heterocyclic cores have predicted strong binding interactions with cyclooxygenase (COX) enzymes, particularly COX-2.[17][18] The key interactions often involve hydrogen bonding with critical amino acid residues like Arg120 and Tyr355, suggesting a potential mechanism for anti-inflammatory effects.[18]

Enzyme_Inhibition sub Substrate enz Enzyme Active Site sub->enz Binds prod Product enz->prod Catalyzes inh Oxadiazole Inhibitor (Title Compound) inh->enz Blocks Binding

Fig. 3: Conceptual model of competitive enzyme inhibition.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of the title compound, based on established procedures for this chemical class.[2][11]

Protocol 5.1: Synthesis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • Step 1: Synthesis of Methyl 2-(2-methoxyphenyl)acetate

    • To a 250 mL round-bottom flask, add 2-methoxyphenylacetic acid (0.1 mol).

    • Add absolute methanol (100 mL) and slowly add concentrated sulfuric acid (2 mL) while cooling in an ice bath.

    • Fit the flask with a reflux condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, remove excess methanol under reduced pressure using a rotary evaporator.

    • Pour the residue into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Step 2: Synthesis of 2-(2-Methoxyphenyl)acetohydrazide

    • Dissolve the crude ester from Step 1 (approx. 0.1 mol) in absolute ethanol (80 mL) in a round-bottom flask.

    • Add hydrazine hydrate (0.2 mol) dropwise.

    • Reflux the mixture for 6-8 hours, monitoring via TLC.

    • Cool the reaction mixture in an ice bath. The solid product will precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain the pure hydrazide.

  • Step 3: Synthesis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

    • In a 250 mL flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

    • Add the acid hydrazide from Step 2 (0.1 mol) to the solution and stir until dissolved.

    • Add carbon disulfide (0.15 mol) dropwise while keeping the flask in an ice bath.

    • Allow the mixture to warm to room temperature and then reflux for 10-12 hours, until the evolution of H₂S gas ceases (test with lead acetate paper).

    • Distill off the excess ethanol.

    • Dissolve the remaining solid in water and acidify to pH 2-3 with cold 4N HCl.

    • Filter the resulting precipitate, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol.[11]

Conclusion and Future Directions

This guide establishes a comprehensive predictive profile for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol based on a solid foundation of data from its structural analogs. The molecule is predicted to be an accessible synthetic target with distinct physicochemical and spectral properties. The presence of the 2-methoxyphenyl moiety strongly suggests that this compound could be a potent enzyme inhibitor, particularly for tyrosinase and potentially for DHPS, making it a person of interest for applications in cosmetics and oncology, respectively.

Future work should focus on the practical synthesis and rigorous characterization of the title compound to validate the predictions made herein. Subsequent in vitro screening against a panel of enzymes (tyrosinase, DHPS, COX, acetylcholinesterase) and a diverse set of microbial strains is highly recommended to uncover its full therapeutic potential.

References

  • N.A. Al-Dhanyan, S.A. El-Daly, and A.M. Al-Qahtani. (2017). Synthesis, characterization and biological evaluation of some new 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Journal of Chemical and Pharmaceutical Research, 9(10), 136-144. [Link: Provided by Grounding Tool]
  • M.S. Yar, et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(14), 5489. [Link]

  • A. Husain, et al. (2021). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Scientific Reports, 11(1), 21379. [Link]

  • M. Akhter, et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link: Provided by Grounding Tool]
  • S. Kumar, et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 893720. [Link]

  • S. Manjula, et al. (2016). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

  • S. G. V. S. N. K. Matcha, et al. (2021). Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies. Bioorganic & Medicinal Chemistry, 41, 116222. [Link]

  • S. Bansal & V. Kumar. (2021). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione. International Journal of Pharmaceutical Research, 13(2). [Link: Provided by Grounding Tool]
  • Journal of Medicinal Chemistry - ACS Publications. [Link: Provided by Grounding Tool]
  • S. Kumar, et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3937-3959. [Link]

  • S. Manjula, et al. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advanced Research and Innovative Ideas in Education, 3(1), 68-76. [Link: Provided by Grounding Tool]
  • S. Bala, et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Asian Journal of Chemistry, 33(11), 2631-2636. [Link: Provided by Grounding Tool]
  • Y. Yu, et al. (2025). In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. European Journal of Medicinal Chemistry, 299, 118061. [Link]

  • S. A. Mahmood, et al. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Semantic Scholar. [Link]

  • S. A. Mahmood, et al. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3). [Link]

  • S. Rasool, et al. (2016). Synthesis, spectral analysis and pharmacological study of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides. Brazilian Journal of Pharmaceutical Sciences, 52(3). [Link]

  • R. Sharma, N. Kumar, & R. Yaday. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). [Link]

  • A. A. Abdullah, et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology, 20(8), 4483-4493. [Link: Provided by Grounding Tool]
  • A. Rehman, et al. (2014). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to Molecular Docking of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol: A Hypothetical Study Targeting Epidermal Growth Factor Receptor (EGFR)

This guide provides a comprehensive, in-depth technical overview of a molecular docking study for the novel compound 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol. The narrative is structured to provide not just a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview of a molecular docking study for the novel compound 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol. The narrative is structured to provide not just a methodology, but a scientifically grounded rationale for the experimental choices, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Scaffolds

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of this heterocyclic ring system lies in its favorable physicochemical properties and its ability to participate in various non-covalent interactions with biological targets.[3] Our focus here is on a specific derivative, 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, a compound of interest for its potential as a targeted therapeutic agent.

Given the established anticancer properties of many 1,3,4-oxadiazole derivatives, a logical starting point for in silico investigation is to explore its interaction with a well-validated cancer target.[1][5][6][7][8] The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has been selected as the target for this hypothetical molecular docking study due to its critical role in the pathogenesis of various cancers and the known inhibitory activity of other oxadiazole-containing compounds against it.[9][10][11]

This guide will delineate a complete molecular docking workflow, from target selection and preparation to ligand setup, docking execution, and results interpretation.

Part 1: Target Selection and Preparation

The successful outcome of a molecular docking study is fundamentally dependent on the quality of the target protein structure.

Rationale for Target Selection: EGFR Kinase Domain

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[11] Aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11][12] Several approved anticancer drugs, such as erlotinib and gefitinib, function by inhibiting the EGFR kinase domain. The selection of EGFR for this study is further supported by literature demonstrating that 1,3,4-oxadiazole derivatives can exhibit inhibitory activity against this target.[9][10]

Sourcing the Protein Crystal Structure

The Protein Data Bank (PDB) is the primary repository for three-dimensional structural data of large biological molecules. For this study, we will utilize the crystal structure of the EGFR kinase domain in complex with a known inhibitor. A suitable PDB entry is 1M17 , which represents the EGFR kinase domain bound to the inhibitor erlotinib.[5][9] This choice provides a validated binding site and allows for a comparative analysis of the docking pose of our novel compound with that of a known binder.

Protein Preparation: Ensuring a Clean and Validated Receptor

The raw PDB file requires several preparation steps to be suitable for docking. This process ensures that the protein structure is chemically correct and free of artifacts from the crystallization process.

Step-by-Step Protein Preparation Protocol:

  • Removal of Non-Essential Molecules: The PDB file (1M17) contains the EGFR protein, the co-crystallized ligand (erlotinib), and water molecules. The first step is to remove the water molecules and the original ligand from the protein structure. This is crucial as we want to dock our compound of interest into the empty binding site.

  • Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added to the protein structure as they are critical for proper hydrogen bonding interactions. Most molecular modeling software has built-in tools for adding hydrogens at a standard pH of 7.4.

  • Assigning Partial Charges: The assignment of partial charges to each atom of the protein is necessary for the docking software to calculate electrostatic interactions. Standard force fields, such as AMBER or CHARMM, are used for this purpose.[13]

  • Energy Minimization: A brief energy minimization of the protein structure is often performed to relieve any steric clashes or unfavorable geometries that may have resulted from the addition of hydrogens. This step should be done cautiously to avoid significant deviation from the original crystal structure.

Part 2: Ligand Preparation

The ligand, 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, must also be prepared for docking.

3D Structure Generation

The 2D chemical structure of the ligand needs to be converted into a 3D conformation. This can be achieved using various chemical drawing and modeling software.

Ligand Energy Minimization and Charge Assignment

Similar to the protein, the 3D structure of the ligand should be energy minimized to obtain a low-energy, stable conformation. Partial charges are also assigned to the ligand atoms, typically using a quantum mechanical method or a pre-parameterized force field.

Part 3: Molecular Docking Protocol

With the prepared protein and ligand, the molecular docking simulation can be performed.

Defining the Binding Site (Grid Generation)

The docking software needs to know where to search for potential binding poses on the protein. This is achieved by defining a "grid box" that encompasses the active site of the EGFR kinase domain. A common and effective strategy is to center the grid box on the position of the co-crystallized ligand (erlotinib in PDB: 1M17). The size of the grid box should be large enough to allow for rotational and translational freedom of the ligand within the binding pocket.

Docking Algorithm and Execution

Numerous docking programs are available, each with its own search algorithm. For this guide, we will consider a widely used program like AutoDock Vina. The docking algorithm will systematically explore different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a predefined scoring function. The scoring function estimates the binding affinity (in kcal/mol) between the ligand and the protein.

Experimental Workflow for Molecular Docking:

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Select PDB Structure (e.g., 1M17) ProteinPrep Prepare Protein: - Remove water/ligand - Add hydrogens - Assign charges PDB->ProteinPrep GridGen Define Binding Site (Grid Generation) ProteinPrep->GridGen LigandPrep Prepare Ligand: - Generate 3D structure - Energy minimization - Assign charges Docking Execute Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking GridGen->Docking Results Analyze Docking Results: - Binding Energy - Binding Pose Docking->Results Interactions Visualize Protein-Ligand Interactions Results->Interactions Report Generate Report Interactions->Report

Caption: A generalized workflow for a molecular docking study.

Part 4: Analysis and Interpretation of Results

The output of a docking simulation is a set of possible binding poses for the ligand, each with a corresponding binding energy score.

Binding Energy Evaluation

The binding energy is a theoretical estimation of the binding affinity between the ligand and the protein. A more negative value generally indicates a more favorable binding interaction. The top-ranked poses with the lowest binding energies are of primary interest.

Binding Pose and Interaction Analysis

Visual inspection of the top-ranked docking poses is crucial. The goal is to identify poses that exhibit chemically sensible interactions with the key amino acid residues in the EGFR active site. Important interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Salt Bridges: Electrostatic interactions between charged groups.

Hypothetical Protein-Ligand Interactions:

G cluster_ligand Ligand: 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol cluster_protein EGFR Active Site Residues Oxadiazole 1,3,4-Oxadiazole Ring Met793 Met793 Oxadiazole->Met793 Hydrogen Bond Thr790 Thr790 Oxadiazole->Thr790 Hydrogen Bond Methoxyphenyl 2-Methoxyphenyl Group Leu718 Leu718 Methoxyphenyl->Leu718 Hydrophobic Interaction Thiol Thiol Group Cys797 Cys797 Thiol->Cys797 Potential Covalent Bond

Caption: Potential interactions between the ligand and EGFR active site.

Comparative Analysis

The binding mode of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol should be compared to that of the co-crystallized inhibitor, erlotinib. This comparison can reveal if the novel compound interacts with the same key residues, which can provide confidence in the docking results.

Part 5: Data Presentation and In Silico ADMET Prediction

For a comprehensive in silico assessment, it is beneficial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

Hypothetical Docking and ADMET Data

The following table summarizes hypothetical results for our compound of interest compared to a reference inhibitor.

CompoundDocking Score (kcal/mol)Predicted LogPPredicted Solubility (logS)Lipinski's Rule of 5 Violations
5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol -8.52.8-3.20
Erlotinib (Reference) -9.23.5-4.10

Note: These are hypothetical values for illustrative purposes.

Interpretation of ADMET Predictions

In silico ADMET prediction tools can provide early insights into the drug-likeness of a compound.[12][14][15] The data in the table suggests that our compound has a favorable pharmacokinetic profile, with no violations of Lipinski's Rule of Five, indicating good potential for oral bioavailability.[14]

Conclusion and Future Directions

This guide has outlined a detailed and scientifically rigorous workflow for conducting a molecular docking study of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol against the EGFR kinase domain. The hypothetical results suggest that this compound may be a promising candidate for further investigation as an EGFR inhibitor.

It is crucial to remember that molecular docking is a computational prediction tool. The findings from this in silico study should be validated through in vitro and in vivo experimental assays, such as enzyme inhibition assays and cell-based proliferation assays, to confirm the biological activity of the compound.

References

  • Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. (2013). PubMed. Available at: [Link]

  • Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2022). MDPI. Available at: [Link]

  • Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). MDPI. Available at: [Link]

  • Molecular Docking, Computational and Antithrombotic Studies of Novel 1,3,4-oxadiazole Derivatives. (2018). Preprints.org. Available at: [Link]

  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. (n.d.). PMC. Available at: [Link]

  • Oxadiazole Derivatives As Potential Egfr Protein Kinase Inhibitors: Prediction Of In-silico Admet Properties and Molecular Docking Study. (2025). International Journal of Advanced Research. Available at: [Link]

  • Oxadiazole Derivatives As Potential Egfr Protein Kinase Inhibitors: Prediction of In-Silico Admet Properties and Molecular Docking Study. (n.d.). Scribd. Available at: [Link]

  • In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol. (2022). Neliti. Available at: [Link]

  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. (2022). Journal of Applied Pharmaceutical Research. Available at: [Link]

  • Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). ResearchGate. Available at: [Link]

  • 1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways. (n.d.). PMC. Available at: [Link]

  • Targets of 1,3,4‐oxadiazole derivatives against bacterial cell (a) PDF... (n.d.). ResearchGate. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). PMC. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Available at: [Link]

  • substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). Pak. J. Chem. Available at: [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). PMC. Available at: [Link]

  • Synthesis, Antiproliferative, and Antioxidant Activities of Substituted N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2010). MDPI. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Academica. Available at: [Link]

  • Efficacy of 5-(2-aroyl)aryloxy methyl-2-phenyl-1,3,4-oxadiazoles as antibacterial and antifungal agents. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • European Journal of Medicinal Chemistry. (n.d.). UFJF. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Oriental Journal of Chemistry. Available at: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PMC. Available at: [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). ResearchGate. Available at: [Link]

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). PMC. Available at: [Link]

  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2026). ResearchGate. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Abstract This technical guide provides a comprehensive and in-depth overview of a reliable synthetic pathway for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic pathway for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented in a multi-step sequence, commencing with the preparation of the crucial precursor, 2-(2-methoxyphenyl)acetic acid. Each synthetic step is meticulously detailed, offering insights into the underlying reaction mechanisms, experimental protocols, and characterization of intermediates and the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical information to replicate and adapt this synthesis for their research endeavors. The protocols described herein are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and success.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a thiol group at the 2-position of the oxadiazole ring often enhances these biological effects. This guide focuses on the synthesis of a specific derivative, 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, detailing a robust and accessible synthetic route. The strategic inclusion of the 2-methoxyphenylmethyl substituent offers opportunities for further structural modifications and exploration of structure-activity relationships (SAR).

The synthesis is logically divided into three primary stages:

  • Preparation of 2-(2-methoxyphenyl)acetic acid: The foundational starting material.

  • Synthesis of 2-(2-methoxyphenyl)acetohydrazide: Conversion of the carboxylic acid to the key hydrazide intermediate.

  • Cyclization to form 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol: The final ring-forming reaction.

This guide will provide a detailed experimental protocol for each stage, accompanied by mechanistic insights and characterization data.

Overall Synthetic Scheme

Synthetic_Pathway 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-(2-methoxyphenyl)acetic_acid 2-(2-methoxyphenyl)acetic acid 2-Methoxybenzaldehyde->2-(2-methoxyphenyl)acetic_acid Various Methods Ethyl_2-(2-methoxyphenyl)acetate Ethyl 2-(2-methoxyphenyl)acetate 2-(2-methoxyphenyl)acetic_acid->Ethyl_2-(2-methoxyphenyl)acetate Esterification (H+, EtOH) 2-(2-methoxyphenyl)acetohydrazide 2-(2-methoxyphenyl)acetohydrazide Ethyl_2-(2-methoxyphenyl)acetate->2-(2-methoxyphenyl)acetohydrazide Hydrazinolysis (NH2NH2·H2O) Final_Product 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol 2-(2-methoxyphenyl)acetohydrazide->Final_Product Cyclization (CS2, KOH)

Caption: Overall synthetic pathway for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol.

Part 1: Synthesis of 2-(2-methoxyphenyl)acetic acid

The synthesis of the starting material, 2-(2-methoxyphenyl)acetic acid, can be approached through various established methods. One common route involves the hydrolysis of the corresponding nitrile, which can be prepared from 2-methoxybenzyl chloride. Another approach is the hydrolysis of the corresponding ester. For the purpose of this guide, we will detail a method starting from the more readily available 2-methoxybenzaldehyde.

Experimental Protocol: Willgerodt-Kindler Reaction followed by Hydrolysis

This classical reaction provides a robust method for the synthesis of aryl-acetic acids from the corresponding aryl methyl ketones or aldehydes.

Step 1: Synthesis of Phenyl-thiomorpholide Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxybenzaldehyde (1.0 eq), sulfur (2.2 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into cold water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to yield the intermediate thiomorpholide.

Step 2: Hydrolysis to 2-(2-methoxyphenyl)acetic acid

  • Reaction Setup: The purified thiomorpholide from the previous step is suspended in a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Reaction: The mixture is heated to reflux for 8-12 hours.

  • Work-up: The reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude 2-(2-methoxyphenyl)acetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization of 2-(2-methoxyphenyl)acetic acid
PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 120-123 °C[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.27–7.21 (m, 1H), 6.89–6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H)[4]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1[4]
IR (KBr, cm⁻¹) ~3000 (O-H), 1700 (C=O), 1245 (C-O)Inferred from general data

Part 2: Synthesis of 2-(2-methoxyphenyl)acetohydrazide

The conversion of the carboxylic acid to the corresponding hydrazide is a crucial step. This is typically achieved through a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Step 2.1: Esterification of 2-(2-methoxyphenyl)acetic acid

The Fischer-Speier esterification is a reliable and widely used method for this transformation.[5][6]

Esterification Carboxylic_Acid 2-(2-methoxyphenyl)acetic acid Ester Ethyl 2-(2-methoxyphenyl)acetate Carboxylic_Acid->Ester Ethanol, H₂SO₄ (cat.), Reflux

Caption: Fischer-Speier esterification of 2-(2-methoxyphenyl)acetic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-methoxyphenyl)acetic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.[6]

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-methoxyphenyl)acetate. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2.2: Hydrazinolysis of Ethyl 2-(2-methoxyphenyl)acetate

The ester is then converted to the hydrazide by reaction with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2-methoxyphenyl)acetate (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 2.0 eq) dropwise to the stirred solution.[7]

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The formation of a precipitate may be observed.

  • Work-up: Cool the reaction mixture in an ice bath to complete the precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(2-methoxyphenyl)acetohydrazide as a white solid.[7]

Characterization of 2-(2-methoxyphenyl)acetohydrazide
PropertyValueReference(s)
Molecular Formula C₉H₁₂N₂O₂Inferred
Molecular Weight 180.21 g/mol Inferred
Appearance White crystalline solid[7]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~9.1 (s, 1H, -CONH-), ~7.2-6.8 (m, 4H, Ar-H), ~4.2 (s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~3.4 (s, 2H, -CH₂CO)Inferred from similar compounds
IR (KBr, cm⁻¹) ~3300, 3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1530 (N-H bending, Amide II)[8]

Part 3: Synthesis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

The final step involves the cyclization of the acid hydrazide with carbon disulfide in a basic medium to form the desired 1,3,4-oxadiazole-2-thiol.[9][10]

Reaction Mechanism

The reaction proceeds through the initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide. This is followed by intramolecular cyclization and dehydration to afford the 1,3,4-oxadiazole ring.

Cyclization_Mechanism Hydrazide 2-(2-methoxyphenyl)acetohydrazide Intermediate_1 Potassium dithiocarbazate intermediate Hydrazide->Intermediate_1 CS₂, KOH, EtOH Final_Product 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol Intermediate_1->Final_Product Intramolecular cyclization & Dehydration (H⁺ workup)

Caption: Simplified mechanism for the formation of the 1,3,4-oxadiazole-2-thiol ring.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-methoxyphenyl)acetohydrazide (1.0 eq) and potassium hydroxide (2.0 eq) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add carbon disulfide (3.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The color of the reaction mixture may change.[11]

  • Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 2-3, while cooling in an ice bath.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from ethanol to yield pure 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol.[12]

Characterization of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
PropertyValueReference(s)
Molecular Formula C₁₀H₁₀N₂O₂SInferred
Molecular Weight 222.26 g/mol Inferred
Appearance White or pale yellow solidInferred
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~14.5 (s, 1H, -SH), ~7.3-6.9 (m, 4H, Ar-H), ~4.1 (s, 2H, -CH₂-), ~3.8 (s, 3H, -OCH₃)Inferred from similar compounds[1]
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) ~178 (C=S), ~160 (C-5 of oxadiazole), ~157 (Ar-C-O), ~131-111 (Ar-C), ~55 (-OCH₃), ~30 (-CH₂-)Inferred from similar compounds[1]
IR (KBr, cm⁻¹) ~3100 (N-H, tautomeric form), ~2550 (S-H), ~1610 (C=N), ~1250 (C=S), ~1050 (C-O-C)[1]
Mass Spectrum (m/z) Expected [M+H]⁺ at 223.05Inferred

Note: The thiol-thione tautomerism is a known characteristic of 2-mercapto-1,3,4-oxadiazoles. The thione form is often predominant in the solid state and in solution.[10]

Conclusion

This technical guide has detailed a comprehensive and reliable synthetic pathway for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol. By providing step-by-step experimental protocols, mechanistic insights, and characterization data, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The described methods are robust and can be adapted for the synthesis of analogous compounds, facilitating further exploration of this important class of heterocyclic molecules.

References

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 256-277.
  • Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. (2025). BenchChem.
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  • 2-Methoxyphenylacetic acid. PubChem.
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Exploratory

A Comprehensive Pharmacological Profile of 1,3,4-Oxadiazole-2-thiol Derivatives: A Guide for Drug Discovery Professionals

Preamble: The Privileged Scaffold in Modern Medicinal Chemistry In the landscape of drug discovery, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient therapeutic development. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold, lauded for its favorable physicochemical properties, metabolic stability, and its role as a bioisostere for amide and ester groups.[1][2] When functionalized with a thiol group at the 2-position, the resulting 1,3,4-oxadiazole-2-thiol core unlocks a vast and potent pharmacological repertoire. These molecules exist in a thiol-thione tautomerism, a chemical feature that contributes to their versatile binding capabilities.[3][4]

This technical guide provides an in-depth exploration of the pharmacological profile of 1,3,4-oxadiazole-2-thiol derivatives. We will dissect their synthesis, elucidate their broad-spectrum biological activities, and provide field-proven experimental protocols for their evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful heterocyclic system for the creation of next-generation therapeutics.

Core Synthesis Strategy: A Robust and Versatile Pathway

The predominant and most efficient route to synthesizing the 5-substituted-1,3,4-oxadiazole-2-thiol core is a one-pot cyclization reaction.[4][5] The causality behind this choice of methodology lies in its high yield, operational simplicity, and the wide availability of starting materials.

The process begins with an appropriate acid hydrazide, which serves as the precursor for the 5-position substituent. This hydrazide is reacted with carbon disulfide in a basic alcoholic medium, typically potassium hydroxide in ethanol. The base deprotonates the hydrazide, enhancing its nucleophilicity, while carbon disulfide provides the C=S backbone necessary for the thione group. The reaction proceeds through an intermediate dithiocarbazate salt, which, upon heating, undergoes intramolecular cyclization with the elimination of water. Subsequent acidification of the reaction mixture yields the final 5-substituted-1,3,4-oxadiazole-2-thiol product.[3][4]

G cluster_synthesis General Synthesis Workflow start Acid Hydrazide + CS₂ base Basic Alcoholic Solution (e.g., KOH/EtOH) start->base Step 1 heat Reflux/Heating base->heat Step 2 intermediate Formation of Potassium Dithiocarbazate Intermediate heat->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Step 3 acid Acidification (e.g., HCl or H₂SO₄) cyclization->acid Step 4 product 5-Substituted-1,3,4-oxadiazole-2-thiol acid->product purify Purification (Recrystallization) product->purify

Caption: General workflow for the synthesis of 1,3,4-oxadiazole-2-thiols.

Further derivatization is commonly performed via S-alkylation or S-acylation at the thiol group or through Mannich reactions at the N-3 position of the ring, creating extensive libraries of compounds for pharmacological screening.[6]

Anticancer Activity: Targeting Malignant Proliferation

The 1,3,4-oxadiazole scaffold is a recurring motif in potent anticancer agents.[2][7] Derivatives of the 2-thiol core have demonstrated significant cytotoxic and antiproliferative activity against a wide array of human cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and colon (HCT-116).[7][8][9][10]

Mechanism of Action: The anticancer effects of these derivatives are not monolithic; they operate through diverse mechanisms, underscoring the scaffold's versatility.[11] Key mechanisms include:

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

  • Enzyme Inhibition: These compounds are known to inhibit crucial enzymes involved in cancer progression, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase.[11][14]

  • Kinase Inhibition: They can act as inhibitors of protein kinases like VEGFR-2, which are pivotal in tumor angiogenesis and growth signaling pathways.[14]

  • Apoptosis Induction: Many derivatives trigger programmed cell death by activating caspase cascades, depolarizing the mitochondrial membrane, and inhibiting anti-apoptotic proteins like Bcl-2.[8][9]

G cluster_cell Cancer Cell compound 1,3,4-Oxadiazole-2-thiol Derivative tubulin Tubulin Dimers compound->tubulin Binds to enzymes Key Enzymes (e.g., Topoisomerase, HDAC) compound->enzymes Inhibits microtubule Microtubule Instability tubulin->microtubule Prevents Polymerization g2m G2/M Phase Arrest microtubule->g2m apoptosis Apoptosis g2m->apoptosis inhibition Enzyme Inhibition enzymes->inhibition dna DNA Damage / Impaired Replication inhibition->dna dna->apoptosis

Caption: Proposed anticancer mechanisms of 1,3,4-oxadiazole-2-thiol derivatives.

Data Presentation: Cytotoxic Profile

Compound ReferenceSubstituent at Position 5Target Cell LineIC₅₀ (µM)Citation
4h (2-acetamidophenoxy)methylA549 (Lung)<0.14[8]
4l (2-acetamidophenoxy)methylA549 (Lung)1.59[8]
5a TrimethoxyphenylMCF-7 (Breast)7.52[12][13]
5a TrimethoxyphenylHepG2 (Liver)12.01[12][13]
4f (E)-heptadec-8-enylMCF-7 (Breast)2.82 (µg/mL)[9]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16] Its trustworthiness stems from its reliance on a fundamental biological process: the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[17]

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Using a hemocytometer, count and dilute the cells to a density of 5,000-10,000 cells/well. Seed 100 µL of this cell suspension into each well of a 96-well flat-bottom plate.[18]

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach to the bottom of the wells.[18]

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole-2-thiol derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a predetermined exposure time, typically 24, 48, or 72 hours, under the same conditions as step 2.[18]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of a 5 mg/mL MTT stock solution to each well. Incubate for another 4 hours at 37°C, protected from light.[15][18]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the cells or the formazan crystals. Add 150-200 µL of a solubilization solvent (e.g., DMSO or an isopropanol solution) to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Measurement: Gently agitate the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of new chemical entities with antimicrobial properties.[19][20] 1,3,4-Oxadiazole-2-thiol derivatives have consistently demonstrated potent and broad-spectrum activity against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[19][21]

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the nature of the substituent at the 5-position of the oxadiazole ring and the groups attached to the exocyclic sulfur atom.

  • The presence of halogen atoms on an aromatic ring at the 5-position often enhances antibacterial activity.[19]

  • Derivatives containing cyclic secondary amines like morpholine have shown significant antibacterial and antifungal effects.[21]

  • The introduction of a nitro group, as in 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives, can confer substantial activity against bacteria like Bacillus subtilis and Staphylococcus aureus.[6]

Data Presentation: Minimum Inhibitory Concentration (MIC)

Organism TypeSpeciesActivity ProfileCitation
Gram-positiveStaphylococcus aureusModerate to high activity[6][21]
Gram-positiveBacillus subtilisModerate to high activity[6]
Gram-negativeEscherichia coliVariable activity[6]
Gram-negativePseudomonas aeruginosaVariable activity[6]
FungiCandida albicansModerate to high activity[21]
Experimental Protocol: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used, cost-effective, and reliable qualitative screening technique to assess the antimicrobial activity of chemical compounds.[22][23] Its validity rests on the principle that an antimicrobial agent will diffuse from a confined source (a paper disk) through a solid agar medium, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[22]

G cluster_antimicrobial Agar Disk Diffusion Workflow start Prepare Standardized Microbial Inoculum (0.5 McFarland) plate Inoculate Agar Plate (e.g., Mueller-Hinton) start->plate dry Allow Plate to Dry (3-5 min) plate->dry disks Impregnate Sterile Disks with Test Compound dry->disks place Place Disks on Inoculated Agar Surface disks->place controls Place Positive (Antibiotic) & Negative (Solvent) Control Disks place->controls incubate Incubate at 37°C for 18-24 hours controls->incubate measure Measure Diameter of Inhibition Zones (mm) incubate->measure

Caption: Workflow for the Agar Disk Diffusion antimicrobial susceptibility test.

Step-by-Step Methodology:

  • Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to the 0.5 McFarland turbidity standard.[23]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure uniform growth.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar. Gently press the disks to ensure complete contact. Also, place a positive control disk (a standard antibiotic like Ciprofloxacin) and a negative control disk (the solvent used to dissolve the compound).[6][24]

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[25] 1,3,4-Oxadiazole derivatives have emerged as potent anti-inflammatory agents, with some compounds showing activity comparable or superior to established drugs like ibuprofen and indomethacin.[26][27]

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators. Molecular docking studies suggest that these derivatives can effectively bind to and inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—critical players in the inflammatory response.[27] Other proposed mechanisms include the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[28][29][30] The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of inflammation.[30][31]

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize the animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Grouping: Divide the animals into at least three groups: a control group (receives vehicle), a standard group (receives a reference drug like Indomethacin), and one or more test groups (receive the 1,3,4-oxadiazole derivative at different doses).[31]

  • Drug Administration: Administer the test compound and standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Inflammation Induction: Measure the initial paw volume of each rat using a plethysmometer. Then, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[30]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a widespread neurological disorder characterized by recurrent seizures.[32] Several series of 1,3,4-oxadiazole-2-thiol derivatives have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing potent activity in preclinical models with low neurotoxicity.[1][33][34][35]

Mechanism of Action: The primary mechanism for the anticonvulsant activity of many of these compounds appears to be the modulation of the GABAergic system. In vitro binding experiments and molecular docking studies have shown that these derivatives can bind with high affinity to the benzodiazepine binding site on the GABAa receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[33][36]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The test induces a maximal seizure by electrical stimulation, and the ability of a compound to prevent the tonic hind limb extension phase is a measure of its efficacy.[35][36]

Step-by-Step Methodology:

  • Animal Preparation: Use mice or rats, divided into control, standard (e.g., Phenytoin, Carbamazepine), and test groups.

  • Drug Administration: Administer the test compounds and standard drug (usually intraperitoneally) at varying doses.

  • Electrical Stimulation: At the time of peak drug effect (e.g., 30-60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The compound is considered to provide protection if the tonic hind limb extension is abolished. The ED₅₀ (median effective dose) is calculated, representing the dose that protects 50% of the animals from the seizure.[33]

Conclusion and Future Outlook

The 1,3,4-oxadiazole-2-thiol scaffold represents a remarkably versatile and pharmacologically "privileged" core structure. The derivatives synthesized from this core have demonstrated a wide and potent spectrum of biological activities, including compelling anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The relative ease of synthesis and the potential for extensive chemical modification at multiple positions allow for the fine-tuning of their pharmacological profiles, enhancing potency and selectivity while minimizing toxicity.

Future research should focus on leveraging structure-activity relationship insights and computational modeling to design next-generation derivatives with improved target specificity and pharmacokinetic properties. The continued exploration of this chemical space holds immense promise for the development of novel therapeutics to address some of the most pressing challenges in global health.

References

A consolidated list of all sources cited within this technical guide.

  • Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc-xToG9Gj4hotmXPvyZhHGqdwqtkFibGNcq-jpvSeSW29tTHONNW6uWAWadPPQf-6awo0tGx3_3fUM0TGW1ZsFuKH7FX5TusM9BViZRu_Qnvsu2BC2nlP91d9PkW7a5jOA0cf8OqTyIg9aRxwSXcrS_5E4cPXCrRD5Ih6xsZceWk6KHip85D7fg5dvl4B_go5IoJA1G1c5Q==]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599093/]
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [URL: https://www.jcreview.com/fulltext_197221.html]
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [URL: https://www.slideshare.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [URL: https://www.researchgate.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1018]
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c07223]
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol]
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras. [URL: https://ijpras.com/storage/models/article/s4a3tVzLwXlHw5mJg02c9q9oNq2wJ9Xj9s8a1r3j8d6d8s8c5v6d.pdf]
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/blog/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability/]
  • 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. ResearchGate. [URL: https://www.researchgate.net/publication/271206197_134-Oxadiazole_134-thiadiazole_and_124-triazole_derivatives_as_potential_antibacterial_agents]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [URL: https://www.jove.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296238/]
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. [URL: https://www.rroij.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.
  • 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. ResearchGate. [URL: https://www.researchgate.
  • 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26008892/]
  • Synthesis and evaluation of new 1,3,4-oxadiazoles and 1,3,4-oxadiazole-2-thione derivatives of nalidixlc acid as potential antibacterial and antifungal agents. Manipal Academy of Higher Education. [URL: https://research.manipal.edu/en/publications/synthesis-and-evaluation-of-new-134-oxadiazoles-and-134-oxadiazo]
  • Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. Benchchem. [URL: https://www.benchchem.com/application-note/evaluating-the-cytotoxicity-of-anticancer-agent-63-using-the-mtt-assay]
  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269046/]
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7216120/]
  • In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4724113/]
  • A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [URL: https://www.researchgate.net/publication/377317377_A_comprehensive_review_on_in-vitro_methods_for_anti-_microbial_activity]
  • Synthesis and Screening of New[5][21][28]Oxadiazole,[21][22][28]Triazole, and[21][22][28]Triazolo[4,3-b][21][22][28]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05128]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6321487/]
  • Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32798790/]
  • Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [URL: https://www.researchgate.net/publication/287514995_Synthesis_Characterization_and_Biological_Screening_of_Various_S-substituted_Derivatives_of_5-3-Nitrophenyl-134-Oxadiazole-2-thiol]
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [URL: https://actascientific.com/ASMI/pdf/ASMI-04-0749.pdf]
  • Review Article on Substituted 1,3,4-Oxadiazole Derivatives and their Biological Activities. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/review-article-on-substituted-1-3-4-oxadiazole-derivatives-and-their-biological-activities.pdf]
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [URL: https://www.mdpi.com/article/10.3390/microorganisms11020275]
  • Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole- 2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents. Bentham Science. [URL: https://www.eurekaselect.com/article/55338]
  • Evaluating Antimicrobial Activities. JoVE. [URL: https://www.jove.com/v/64778/evaluating-the-antimicrobial-activities-nanoparticles-nanostructured]
  • Anti-cancer activity of 1,3,4-oxadiazole and its derivative. IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2110010.pdf]
  • SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SUBSTITUTED OXADIAZOLE AND THIADIAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica. [URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2004/4/303-307.pdf]
  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Longdom Publishing. [URL: https://www.longdom.
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319082/]
  • SYNTHESIS, ANTICONVULSANT AND NEUROTOXICITY SCREENING OF SOME NOVEL 2, 5-DISUBSTITUTED - 1, 3, 4 – OXADIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research. [URL: https://www.ijpsdr.com/index.php/ijpsdr/article/view/979]
  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research. [URL: https://ijmspr.com/index.php/ijmspr/article/view/171/169]
  • Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267321/]
  • Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ThaiScience. [URL: https://www.thaiscience.info/journals/Article/TJPS/10986069.pdf]
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Protocols & Analytical Methods

Method

Application Note: NMR Characterization and Tautomeric Analysis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Executive Summary The structural characterization of 1,3,4-oxadiazole-2-thiol derivatives presents a unique analytical challenge due to their dynamic thiol-thione tautomerism. This application note provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 1,3,4-oxadiazole-2-thiol derivatives presents a unique analytical challenge due to their dynamic thiol-thione tautomerism. This application note provides a comprehensive, self-validating protocol for the synthesis and Nuclear Magnetic Resonance (NMR) characterization of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol (also known as 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-thiol). Designed for drug development professionals, this guide details the causality behind solvent selection, acquisition parameters, and chemical shift assignments to ensure absolute structural confidence.

Synthesis and Isolation Protocol

To understand the final NMR spectra, one must understand the synthetic pathway, as unreacted intermediates are the most common source of spectral impurities. The synthesis relies on the base-catalyzed cyclization of an acid hydrazide with carbon disulfide[1].

Reaction Workflow

Synthesis A 2-Methoxyphenylacetic Acid B Esterification (EtOH, H2SO4) A->B C Hydrazinolysis (NH2NH2·H2O) B->C D Cyclization (CS2, KOH, EtOH) C->D E Acidification (HCl, pH 3-4) D->E F 5-[(2-Methoxyphenyl)methyl] -1,3,4-oxadiazole-2-thiol E->F

Fig 1. Step-by-step synthetic workflow for 1,3,4-oxadiazole-2-thiol derivation.

Step-by-Step Methodology
  • Hydrazide Formation: React 2-methoxyphenylacetic acid with ethanol/H₂SO₄ to form the ester, followed by refluxing with hydrazine hydrate to yield 2-(2-methoxyphenyl)acetohydrazide.

  • Cyclization: Dissolve 1.0 eq of the hydrazide in absolute ethanol. Add 1.5 eq of potassium hydroxide (KOH) dissolved in a minimal amount of water, followed by the dropwise addition of 2.0 eq of carbon disulfide (CS₂)[1].

  • Reflux: Heat the mixture to 60–70 °C until the evolution of hydrogen sulfide (H₂S) gas ceases (typically 6–8 hours).

  • Precipitation (Self-Validating Step): Pour the cooled mixture over crushed ice and acidify with dilute HCl to pH 3–4. The transition from the soluble potassium thiolate salt to the insoluble protonated oxadiazole-2-thiol forces the product to precipitate. Filter, wash with distilled water, and recrystallize from ethanol.

Structural Dynamics: Thiol-Thione Tautomerism

In the solid state and in polar aprotic solvents, 1,3,4-oxadiazole-2-thiols predominantly exist in their thione tautomeric form (1,3,4-oxadiazoline-2-thione)[2]. This equilibrium dictates the NMR acquisition strategy.

Tautomerism A Solvent Environment (DMSO-d6) B Thione Form Dominates (>95% 1,3,4-oxadiazoline-2-thione) A->B H-Bond Stabilization C Thiol Form (Minor/Trace in Solution) A->C Disfavored D 1H NMR: Downfield NH broad singlet (~13.5 - 14.5 ppm) B->D Protonation at N3 E 13C NMR: Deshielded C=S carbon (~177 - 179 ppm) B->E Thiocarbonyl character

Fig 2. Solvent-driven tautomeric equilibrium favoring the thione form in DMSO-d6.

NMR Acquisition Protocol (Self-Validating System)

To ensure high-fidelity data, the protocol must be internally controlled.

  • Solvent Selection: Use DMSO-d₆ . Causality: The compound has limited solubility in CDCl₃. More importantly, DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the molecule into the thione tautomer. This prevents intermediate exchange rates that cause severe peak broadening and loss of signal-to-noise ratio.

  • Sample Concentration: 15–20 mg in 0.6 mL DMSO-d₆ for ¹H NMR; 40–50 mg for ¹³C NMR.

  • Internal Validation (The "Hydrazide Check"): Before analyzing the final product, run a rapid ¹H NMR of the hydrazide precursor. The precursor will show -NH₂ protons at ~4.3 ppm and an -NH proton at ~9.8 ppm[3]. Successful cyclization is definitively proven by the complete disappearance of these peaks and the emergence of a single, highly deshielded thione -NH proton >13.5 ppm.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (d1) = 2.0 s.

    • ¹³C NMR: 100 MHz, 1024 scans, relaxation delay (d1) = 2.0 s. (A longer d1 may be required to accurately integrate the quaternary C=S carbon).

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the electronic environment and tautomeric state of the molecule.

¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Mechanistic Insight
NH (Thione) 13.80 – 14.20s (broad)1HHighly deshielded due to the electron-withdrawing nature of the adjacent C=S and C=N groups in the thione tautomer[3].
Ar-H (H-4') 7.25 – 7.30td1HAromatic proton para to the methoxy group; standard aromatic resonance.
Ar-H (H-6') 7.15 – 7.20dd1HAromatic proton ortho to the benzylic alkyl chain.
Ar-H (H-3') 6.95 – 7.00d1HShielded by the electron-donating resonance effect (+R) of the adjacent ortho-methoxy oxygen.
Ar-H (H-5') 6.85 – 6.90t1HAromatic proton meta to the methoxy group.
CH₂ (Benzyl) 4.05 – 4.15s2HDeshielded benzylic protons pulled downfield by the adjacent electron-deficient oxadiazole ring.
CH₃ (Methoxy) 3.75 – 3.80s3HCharacteristic resonance for an aryl-bound methoxy group.
¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Causality / Mechanistic Insight
C-2 (C=S) 177.5 – 179.0The extreme downfield shift is the definitive hallmark of the thione (C=S) carbon. A true thiol (C-SH) would resonate significantly further upfield (~160-165 ppm)[3].
C-5 (C=N) 160.0 – 161.5Imine carbon of the oxadiazole ring.
C-2' (Ar-OCH₃) 157.0 – 157.5Deshielded quaternary aromatic carbon directly bound to the electronegative oxygen.
C-6' (Ar) 130.0 – 130.5Aromatic CH carbon.
C-4' (Ar) 128.5 – 129.0Aromatic CH carbon.
C-1' (Ar) 122.0 – 123.0Quaternary aromatic carbon attached to the benzylic CH₂.
C-5' (Ar) 120.0 – 121.0Aromatic CH carbon.
C-3' (Ar) 111.0 – 111.5Highly shielded aromatic carbon ortho to the methoxy group.
CH₃ (Methoxy) 55.5 – 56.0Standard methoxy carbon shift.
CH₂ (Benzyl) 26.5 – 27.5Benzylic carbon shift.

Mechanistic Insights & Troubleshooting

  • Missing NH Peak: If the peak at ~14 ppm is absent or integrates poorly, it is likely due to rapid proton exchange with trace water in the DMSO-d₆. Solution: Use fresh, ampouled DMSO-d₆ stored over molecular sieves.

  • Distinguishing S-Alkylation vs. N-Alkylation: If this compound is used as a precursor for further drug development (e.g., reacting with alkyl halides), the ¹³C NMR is your primary diagnostic tool. S-alkylation will cause the C=S peak at ~178 ppm to disappear, shifting upfield to ~165 ppm as it converts to a true C-S-R bond. Conversely, N-alkylation will retain a downfield carbonyl/thiocarbonyl-like resonance.

References

  • Source: Molecules (PubMed)
  • Title: Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents Source: ACS Omega URL
  • Title: Strategies for the Efficient Synthesis of Biheterocyclic 5-[2-(Trifluoromethylheteroaryl)

Sources

Application

HPLC method development for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Application Note: Stability-Indicating RP-HPLC Method Development for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol Executive Summary The quantification and purity analysis of 1,3,4-oxadiazole-2-thiol derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability-Indicating RP-HPLC Method Development for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Executive Summary

The quantification and purity analysis of 1,3,4-oxadiazole-2-thiol derivatives present unique chromatographic challenges due to their susceptibility to oxidation and tautomerism. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol . Adapted from validated protocols for structurally analogous oxadiazoles[1], this guide provides a self-validating workflow designed for preformulation studies, quality control, and forced degradation analysis.

Chemical Profiling & Chromatographic Rationale

To develop a reliable method, we must first understand the analyte's chemical behavior. The molecule consists of a hydrophobic 2-methoxyphenyl group and a reactive 1,3,4-oxadiazole-2-thiol core.

The thiol group (-SH) is the critical functional moiety. In solution, it undergoes thiol-thione tautomerism and is highly susceptible to oxidative dimerization (forming disulfides) in the presence of transition metals or alkaline conditions[2]. Furthermore, at neutral to high pH, the oxadiazole ring is vulnerable to hydrolytic cleavage[3].

G Thiol Thiol Form (Target Analyte) Thione Thione Form (Tautomer) Thiol->Thione pH Dependent Tautomerism Dimer Disulfide Dimer (Oxidation) Thiol->Dimer O2 / Transition Metals (pH > 7) Hydrolysis Ring Cleavage (Hydrolysis) Thiol->Hydrolysis Alkaline pH / Heat

Fig 1. Chemical degradation pathways and tautomerism of 1,3,4-oxadiazole-2-thiol derivatives.

Method Development Strategy (Causality & Design)

As an Application Scientist, method development is not trial-and-error; it is applied thermodynamics and kinetics. Every parameter below is chosen to control the molecular behavior outlined in Figure 1.

  • Stationary Phase Selection: We utilize an end-capped C18 column . The thiol group can act as a strong hydrogen-bond donor/acceptor, interacting with residual silanols on bare silica, leading to severe peak tailing. End-capping effectively masks these silanols, ensuring Gaussian peak shapes.

  • Mobile Phase & pH Control (The Critical Parameter): The method employs an isocratic blend of Acetonitrile and aqueous Orthophosphoric acid ( H3​PO4​ ) adjusted to pH 2.67 [4].

    • Why pH 2.67? The pKa of the thiol group is approximately 4.0–5.0. At neutral pH, the molecule exists partially as a thiolate anion, causing split peaks and drastically accelerating oxidative dimerization[2]. Dropping the pH to 2.67 fully protonates the thiol, locking it into a single chromatographic state and stabilizing it against oxidation[1].

  • Detector Optimization: The conjugated pi-system of the 2-methoxyphenyl ring and the oxadiazole core yields a strong UV absorbance. Detection is optimal at 258 nm , providing high sensitivity while avoiding the low-wavelength noise typical of mobile phase solvents[1].

Workflow Step1 1. Sample Preparation Acidic Diluent to Prevent Oxidation Step2 2. Stationary Phase End-capped C18 (250 x 4.6 mm, 5 µm) Step1->Step2 Step3 3. Mobile Phase Isocratic: ACN : 0.1% H3PO4 (45:55, v/v) Step2->Step3 Step4 4. Detection UV-Vis at 258 nm Step3->Step4 Step5 5. System Suitability Resolution > 2.0, Tailing < 1.5 Step4->Step5

Fig 2. Step-by-step HPLC method development workflow for stability-indicating analysis.

Experimental Protocol

This protocol is designed as a self-validating system . The method is only considered functionally accurate if the System Suitability Test (SST) criteria are met prior to sample injection.

Reagents & Materials
  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (18.2 MΩ·cm)

  • Orthophosphoric acid ( H3​PO4​ , 85% AR Grade)

  • Standard: 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol (>99% purity)

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Promosil C18 (250 × 4.6 mm, 5 µm)High carbon load for retention of aromatic moieties[4].
Mobile Phase Acetonitrile : Aqueous H3​PO4​ (pH 2.67)Note: Adjusted to 45:55 (v/v) to account for the slightly lower LogP of the methoxy group compared to chloro-analogs.
Elution Mode IsocraticSimplifies baseline stability and method transfer[1].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 25 °CStandardizes partitioning thermodynamics[2].
Detection UV at 258 nmCaptures maximum absorbance of the conjugated heterocycle[5].
Injection Vol. 20 µLBalances sensitivity with column loading capacity.
Step-by-Step Sample Preparation

Caution: Do not use neutral or alkaline diluents, as this will induce rapid degradation.

  • Diluent Preparation: Prepare a 1:1 mixture of Acetonitrile and pH 2.67 H3​PO4​ buffer.

  • Stock Solution: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate for 2 minutes if necessary), then make up to volume with the acidic diluent (Concentration: 1.0 mg/mL).

  • Working Solutions: Dilute the stock solution with the diluent to achieve the desired working concentration (e.g., 10–50 µg/mL).

  • Filtration: Filter all samples through a 0.45 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST) - The Self-Validation Mechanism

Before analyzing unknown samples, inject the 50 µg/mL standard solution five times. The system is validated only if the following parameters are met:

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Retention Time ( tR​ ) %RSD ≤ 1.0%Ensures pump and mobile phase mixing stability.
Peak Area %RSD ≤ 2.0%Verifies autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms lack of secondary silanol interactions.
Theoretical Plates ( N ) > 3000Validates column efficiency and packing integrity.

Method Validation Summary & Forced Degradation

Based on ICH Q2(R1) guidelines and literature precedents for analogous compounds[1][3], the expected validation metrics for this method demonstrate high reliability.

Table 3: Anticipated Validation Metrics

Validation ParameterResult / Range
Linearity Range 1.25 – 50.00 µg/mL
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) ~ 0.15 µg/mL
Limit of Quantification (LOQ) ~ 0.45 µg/mL
Intra-day Precision (%RSD) < 1.5%
Recovery (Accuracy) 98.5% – 100.5%

Stability-Indicating Capability: During forced degradation studies, the analyte is expected to remain stable under acidic and photolytic stress. However, under alkaline hydrolysis (0.1 M NaOH) and oxidative stress (3% H2​O2​ ), rapid degradation occurs[2]. The method's high selectivity ensures that the oxidative degradation product (the disulfide dimer, eluting later due to increased hydrophobicity) and the polar hydrolytic cleavage products (eluting near the void volume) are resolved from the main active pharmaceutical ingredient (API) peak with a resolution factor ( Rs​ ) > 2.0[2][4].

References

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)
  • Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)
  • Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)
  • Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol (PDF)

Sources

Method

Application Note: 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol as a Multidentate Ligand in Coordination Chemistry

Document Type: Technical Application Note & Experimental Protocol Target Audience: Coordination Chemists, Materials Scientists, and Drug Discovery Professionals Compound: 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-th...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Coordination Chemists, Materials Scientists, and Drug Discovery Professionals Compound: 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol (abbreviated herein as MPOX-SH )

Executive Summary & Chemical Profiling

The rational design of transition metal complexes relies heavily on the selection of ambidentate ligands capable of stabilizing various oxidation states while imparting specific physicochemical or biological properties. 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol (MPOX-SH) is a highly versatile heterocyclic ligand. It features a 1,3,4-oxadiazole core, an exocyclic sulfur atom, and a flexible 2-methoxybenzyl pendant group.

The pharmacological relevance of the oxadiazole core is well-documented in antimicrobial and anticancer drug development. In coordination chemistry, the true utility of MPOX-SH lies in its thione-thiol tautomerism . This dynamic equilibrium allows the ligand to act as a soft donor (via the thiolate sulfur) or an intermediate donor (via the endocyclic nitrogen), making it an ideal candidate for complexation with a wide array of transition metals according to Pearson’s Hard-Soft Acid-Base (HSAB) theory[1].

Mechanistic Insights: Thione-Thiol Tautomerism

In the solid state, 1,3,4-oxadiazole-2-thiols predominantly exist in the thione (C=S) form, stabilized by intermolecular hydrogen bonding[1]. However, in solution, a solvent-assisted tautomeric equilibrium is established[2].

Causality in Experimental Design: To force the ligand into a strong coordinating state, experimental protocols must employ basic conditions (e.g., addition of KOH or Triethylamine). Deprotonation of the thiol form yields a highly nucleophilic thiolate anion. This shifts the equilibrium entirely, allowing for robust metal-sulfur (M-S) bond formation and preventing the spontaneous dissociation of the complex.

Tautomerism Thione Thione Form (Dominant in Solid State) Thiol Thiol Form (Equilibrium in Solution) Thione->Thiol Solvent Polarity Thiolate Thiolate Anion (Generated via Base) Thiol->Thiolate + Base (-H+) Mono Monodentate Coordination (Soft Metals: Pd, Pt, Ag) Thiolate->Mono M-S Bond Bi Bidentate Coordination (Borderline Metals: Cu, Ni, Co) Thiolate->Bi M-S & M-N Bonds

Fig 1. Thione-thiol tautomerism and subsequent metal coordination pathways.

Standardized Experimental Protocols

The following self-validating protocols detail the synthesis of the free ligand and its subsequent coordination to transition metals.

Protocol A: Synthesis of the MPOX-SH Ligand

The synthesis relies on the ring-closure reaction of an acid hydrazide with carbon disulfide under strongly basic conditions[3].

Reagents: 2-Methoxyphenylacetic acid hydrazide (10 mmol), Carbon disulfide (15 mmol), Potassium hydroxide (10 mmol), Absolute ethanol (50 mL).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of KOH in 50 mL of absolute ethanol in a round-bottom flask. Add 10 mmol of 2-methoxyphenylacetic acid hydrazide. Stir until a homogenous solution is achieved.

  • Addition of CS₂: Place the flask in an ice bath (0–5 °C). Dropwise, add 15 mmol of CS₂ over 15 minutes. Causality: CS₂ is highly volatile and the initial nucleophilic attack is exothermic; cooling prevents reagent loss and side reactions.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (70–75 °C) for 12–14 hours. The evolution of H₂S gas will cease when the reaction is complete.

  • Precipitation: Cool the mixture to room temperature, then pour it over crushed ice. Acidify dropwise with dilute HCl (1M) until the pH reaches 3-4. Validation: A white/pale yellow precipitate of MPOX-SH will immediately form as the potassium salt is neutralized.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove KCl, and recrystallize from ethanol.

Protocol B: Synthesis of Transition Metal Complexes [M(MPOX)₂]

This protocol is optimized for divalent borderline metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺), which typically form bidentate chelates coordinating through the exocyclic sulfur and the endocyclic N3 nitrogen[4].

Step-by-Step Procedure:

  • Ligand Deprotonation: Dissolve 2.0 mmol of MPOX-SH in 20 mL of hot ethanol. Add 2.0 mmol of ethanolic KOH (or Triethylamine). Stir for 15 minutes. Validation: The solution may slightly deepen in color, indicating the formation of the thiolate anion.

  • Metal Addition: Dissolve 1.0 mmol of the metal salt (e.g., CuCl₂·2H₂O or NiCl₂·6H₂O) in 10 mL of ethanol. Add this dropwise to the stirring ligand solution.

  • Complexation: Reflux the mixture for 3–4 hours. Causality: Refluxing provides the activation energy required to displace the hydration sphere of the metal ion, allowing the bidentate MPOX ligand to chelate effectively.

  • Isolation: Cool the solution. The metal complex will precipitate (e.g., green/brown for Cu, pale green for Ni). Filter, wash with cold ethanol followed by diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.

Workflow Step1 1. Hydrazide + CS2 + KOH (Reflux in EtOH) Step2 2. Acidification (HCl) (Precipitate MPOX-SH) Step1->Step2 Step3 3. Ligand + Base + MCl2 (Complexation) Step2->Step3 Step4 4. Vacuum Filtration (& Solvent Washing) Step3->Step4 Step5 5. Spectroscopic Characterization Step4->Step5

Fig 2. Step-by-step experimental workflow for ligand synthesis and metal complexation.

Data Presentation & Spectroscopic Validation

To ensure the trustworthiness of the synthesized complexes, spectroscopic characterization must be rigorously compared against the free ligand. The disappearance of specific vibrational modes serves as a self-validating mechanism for successful coordination.

FTIR Diagnostic Markers

Infrared spectroscopy is the primary tool to confirm the coordination mode. If the ligand acts as a bidentate chelate, changes will be observed in both the C=S and C=N stretching frequencies[1].

Table 1: Diagnostic IR Frequencies (Free Ligand vs. Typical M(II) Complex)

Functional GroupFree MPOX-SH Ligand (cm⁻¹)[M(MPOX)₂] Complex (cm⁻¹)Diagnostic Interpretation (Causality)
ν(N-H) / ν(S-H) ~3150 (N-H) / ~2550 (S-H)AbsentConfirms deprotonation of the thiol/thione group upon metal binding.
ν(C=N) 1610 – 16301580 – 1595Hypsochromic shift indicates coordination of the endocyclic nitrogen to the metal.
ν(C=S) 1050 – 1080Absent / WeakDisappearance confirms conversion of thione to coordinated thiolate (C-S-M).
ν(C-S) asymmetric ~750710 – 730Shift confirms single-bond character of C-S after metal coordination.
ν(M-N) Absent510 – 540Direct evidence of Metal-Nitrogen bond formation[4].
ν(M-S) Absent420 – 460Direct evidence of Metal-Sulfur bond formation.
NMR and Electronic Spectra Validation
  • ¹H-NMR: In the free ligand, a broad singlet is typically observed around 13.5–14.0 ppm, corresponding to the S-H / N-H proton (due to tautomerism). In diamagnetic complexes (e.g., Zn²⁺, Pd²⁺), this peak completely disappears , validating the deprotonation and coordination via sulfur. The methoxy protons (-OCH₃) remain relatively unaffected at ~3.8 ppm unless the oxygen atom participates in weak axial coordination.

  • UV-Vis Spectroscopy: The free ligand exhibits intense π→π∗ and n→π∗ transitions in the 250–320 nm range. Upon complexation with transition metals like Cu(II) or Co(II), new, lower-intensity bands appear in the visible region (400–700 nm) corresponding to Ligand-to-Metal Charge Transfer (LMCT) and d−d transitions, confirming the geometry of the complex (e.g., distorted octahedral or square planar).

References

  • Preparation and Characterisation of Some Transition Metal Complexes of New[Butanal (5-Ethyl-1, 3, 4-Oxadiazol-2-Yl) Hydrazone]. OAJI.
  • New metal complexes of oxadiazole-2-thione-based ligands: Synthesis and structural characteris
  • Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study.
  • Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ and VO²⁺ complexes derived from 5-phenyl-1,3,4-oxadiazole-2(3H)-thione. In-Academy.

Sources

Application

Advanced Crystallization and Polymorph Screening Protocols for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Introduction and Pharmacological Context The compound 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol (also referred to as 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-thiol) is a highly versatile heterocyclic scaffold. D...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The compound 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol (also referred to as 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-thiol) is a highly versatile heterocyclic scaffold. Derivatives of the 1,3,4-oxadiazole core are critical pharmacophores in modern drug discovery, recently identified as potent allosteric inhibitors of deoxyhypusine synthase (DHPS) for targeted 1[1].

Isolating pure crystalline forms of this compound is a critical bottleneck in structure-activity relationship (SAR) studies and formulation development. Because the molecule possesses both a flexible, electron-rich 2-methoxybenzyl arm and a tautomerizable oxadiazole-thiol core, its crystallization behavior is highly sensitive to solvent polarity, evaporation kinetics, and temperature.

Mechanistic Principles of Crystallization

Thiol-Thione Tautomerism and Lattice Assembly

1,3,4-oxadiazole-2-thiols exist in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. This equilibrium dictates the primary hydrogen-bonding motifs during nucleation. The thione form facilitates robust N-H···S=C intermolecular networks, whereas the thiol form promotes S-H···N interactions. The choice of solvent directly influences which tautomer dominates the pre-nucleation clusters, fundamentally altering the resulting polymorph.

The Role of CH···π and CH···N Interactions

Beyond classical hydrogen bonding, the 2-methoxybenzyl group acts as a flexible rotor that participates in extensive 2[2]. Solvents that evaporate too rapidly trap the molecule in kinetically favored, disordered states, resulting in twinned or polycrystalline masses. Slower evaporation in moderately polar solvent mixtures allows the flexible methoxybenzyl arm to adopt its thermodynamically stable conformation.

Tautomerism Thiol Thiol Tautomer (-SH Form) Dominant in Non-Polar Eq Tautomeric Equilibrium (Solution Phase) Thiol->Eq Proton Transfer Hbond1 S-H ··· N Intermolecular H-Bonds Thiol->Hbond1 Crystallization Thione Thione Tautomer (=S Form) Dominant in Polar Protic Thione->Eq Proton Transfer Hbond2 N-H ··· S=C Intermolecular H-Bonds Thione->Hbond2 Crystallization Crystal Solid-State Lattice (Polymorph Dependent) Hbond1->Crystal Hbond2->Crystal

Thiol-thione tautomeric equilibrium and its impact on solid-state hydrogen bonding networks.

Quantitative Data: Solvent Systems & Crystal Habit

To achieve specific crystallization outcomes, the solvent matrix must be precisely calibrated. The table below summarizes the empirical parameters for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol.

Solvent SystemRatio (v/v)Evaporation RateSaturation Conc. (mg/mL)Expected Crystal HabitPrimary Application
Ethanol / Water 4:1Fast (Anti-solvent)>50 (in EtOH)Microcrystalline powderBulk purification / Yield
Ethanol / EtOAc 1:1Slow5 - 10Prismatic / BlockSC-XRD structural analysis
Methanol / DCM 1:2Moderate10 - 15Needles / FibrousPolymorph screening
Pure Acetone N/AVery Fast>20Polycrystalline aggregatesRapid recovery

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparative Bulk Crystallization (High Yield)

This protocol utilizes anti-solvent precipitation to recover high-purity bulk material from crude synthesis mixtures.

  • Dissolution: Weigh 500 mg of crude 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol and suspend it in 10 mL of boiling absolute ethanol.

    • Causality: High-temperature ethanol disrupts the strong intermolecular hydrogen bonds of the crude solid, ensuring complete thermodynamic dissolution.

  • Hot Filtration: Pass the boiling solution through a pre-warmed 0.45 µm PTFE filter.

    • Causality: Removes insoluble synthetic byproducts and dust that act as heterogeneous nucleation sites.

  • Anti-Solvent Addition: While stirring at 300 RPM, add 2.5 mL of ice-cold distilled water dropwise.

    • Causality: Water drastically reduces the solubility of the hydrophobic 2-methoxybenzyl moiety, forcing rapid, homogeneous supersaturation.

  • Cooling & Maturation: Allow the flask to cool to 20°C over 2 hours, then transfer to a 4°C environment for 12 hours.

  • Self-Validation Checkpoint: Inspect the mother liquor. It must be optically clear with distinct microcrystals at the bottom. If the solution is milky or an oily layer has formed at the bottom ("oiling out"), the supersaturation rate was too high, resulting in liquid-liquid phase separation. Corrective Action: Reheat the mixture to 60°C until homogeneous, add 1 mL of pure ethanol, and cool at a slower rate (e.g., 0.5°C/min).

Protocol B: Single-Crystal Growth for SC-XRD (High Quality)

This protocol is designed to grow perfectly ordered, untwinned single crystals suitable for X-Ray Diffraction.

  • Matrix Preparation: Dissolve 10 mg of highly pure compound (generated from Protocol A) in 2 mL of an Ethanol:Ethyl Acetate (1:1 v/v) mixture.

    • Causality: Pure ethanol evaporates too quickly, while pure EtOAc lacks sufficient solubility. The 1:1 mixture balances solubility and evaporation kinetics, allowing the 2-methoxybenzyl group the necessary time to optimize its CH···π interactions during lattice assembly[2].

  • Sterile Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a clean 4 mL glass dram vial.

    • Causality: Sub-micron filtration is mandatory to eliminate all microscopic dust particles. Without this step, dust will trigger rapid, uncontrolled precipitation of many small crystals instead of the slow growth of a single large crystal.

  • Controlled Nucleation: Seal the vial tightly with Parafilm. Puncture a single 0.5 mm hole in the Parafilm using a 21G syringe needle. Place the vial in a dark, vibration-free cabinet at 20-25°C.

  • Self-Validation Checkpoint: Inspect the vial at the 24-hour mark. If crystals are already visible, the evaporation rate is too fast or the initial concentration was too high, which invariably leads to twinned or poorly diffracting crystals. Corrective Action: Dilute the solution by 20% and use a smaller puncture hole. The ideal system should remain perfectly clear for at least 48 hours before the first prismatic crystals nucleate.

CrystalWorkflow S1 1. Dissolution EtOH:EtOAc (1:1) 5-10 mg/mL S2 2. Filtration 0.22 µm PTFE S1->S2 S3 3. Nucleation Slow Evaporation (20-25°C, 48-72h) S2->S3 S4 4. Harvest Mother Liquor Decantation S3->S4 S5 5. Validation SC-XRD & FT-IR S4->S5

Step-by-step workflow for the growth and validation of single crystals suitable for SC-XRD.

Analytical Validation

Once crystals are harvested, their structural integrity and tautomeric state must be verified to ensure the protocol's success.

  • FT-IR Spectroscopy (Solid-State): The FT-IR spectrum acts as a definitive self-validating tool for the tautomeric state of the crystal lattice. If the crystal packed in the thione form, the spectrum will exhibit a sharp3[3]. Conversely, the thiol form is confirmed by the presence of an S-H stretching band at ~2500-2550 cm⁻¹ and the absence of the C=S peak.

  • Single-Crystal X-Ray Diffraction (SC-XRD): A successful crystallization from Protocol B will yield a single crystal with an R-factor of < 0.05. The 1,3,4-oxadiazole ring must resolve as planar, and the dihedral angle between the oxadiazole core and the 2-methoxybenzyl group will definitively identify the specific polymorph formed.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. 3

  • Ali, M., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing). 2

  • Liu, K. L., et al. (2025). In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. European Journal of Medicinal Chemistry.1

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Method

Application Note: Advanced Formulation Strategies for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol Delivery

Document Type: Technical Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary The transition of 1,3,4-oxadiazole-2-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary

The transition of 1,3,4-oxadiazole-2-thiol derivatives from discovery to viable clinical candidates is frequently derailed by severe physicochemical liabilities. Specifically, 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol presents a triad of formulation challenges: profound aqueous insolubility (BCS Class II/IV behavior), pH-dependent ionization, and susceptibility to oxidative dimerization.

As a Senior Application Scientist, I have designed this guide to move beyond generic formulation templates. Here, we dissect the causality behind the molecule's behavior and provide self-validating, step-by-step protocols for two advanced delivery systems: pH-Modulated Amorphous Solid Dispersions (ASDs) and Antioxidant-Stabilized Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Physicochemical Profiling & Mechanistic Causality

To engineer a successful delivery system, we must first understand the intrinsic molecular dynamics of the API. The 1,3,4-oxadiazole-2-thiol core is not static; it is a dynamic system governed by tautomerism and microenvironmental pH.

Acidity and pH-Dependent Solubility

The parent 1,3,4-oxadiazole-2-thiol ring is weakly acidic, possessing a reported pKa​ of approximately 3.85[1].

  • Causality for Formulation: In the acidic environment of the stomach (pH 1.2), the thiol group remains fully unionized. The highly hydrophobic 2-methoxyphenylmethyl moiety dominates, leading to near-zero aqueous solubility and rapid precipitation. However, in the intestinal milieu (pH 6.8), the compound undergoes deprotonation to form a highly soluble thiolate anion. Therefore, formulations must protect the API from gastric fluids and target release in the duodenum.

Thiol-Thione Tautomerism

This compound exhibits classic thiol-thione tautomerism[2]. In the solid state and in non-polar environments, the thione (=S) form predominates due to favorable crystal packing.

  • Causality for Formulation: The thione form drives high crystal lattice energy, which is the primary barrier to dissolution. Disrupting this lattice via amorphization or lipid solubilization is mandatory.

Oxidative Instability

The free thiol (-SH) is highly reactive and prone to oxidative dimerization, forming inactive disulfides. Any liquid or lipid-based formulation must incorporate radical-scavenging antioxidants to ensure shelf-life stability.

Tautomerism Thione Thione Tautomer (=S) Dominant in Solid State Thiol Thiol Tautomer (-SH) Unionized (pH < 3.8) Thione->Thiol Solvation (Polar Media) Thiolate Thiolate Anion (-S⁻) Ionized (pH > 4.5) Thiol->Thiolate Deprotonation (Intestinal pH) Thiolate->Thiol Protonation (Gastric pH)

Fig 1: Thiol-thione tautomerism and pH-dependent ionization pathway of the oxadiazole core.

Table 1: Physicochemical Parameters & Formulation Implications
ParameterCharacteristic / ValueFormulation Implication
Aqueous Solubility < 10 µg/mL (pH 1.2)Requires solubilization tech (ASD or SMEDDS).
pKa​ (Thiol group) ~3.85Enteric protection needed to prevent gastric precipitation.
Tautomerism Thione dominant (solid)High lattice energy; requires amorphization.
Chemical Stability Prone to disulfide formationMandatory inclusion of antioxidants (e.g., BHT).

Strategy 1: pH-Modulated Amorphous Solid Dispersions (ASDs)

The Causality: Why use HPMCAS-M (Hydroxypropyl Methylcellulose Acetate Succinate) instead of standard PVP or HPMC? If we formulate this API with a water-soluble polymer like PVP, the polymer will dissolve in the stomach (pH 1.2). Because the API is unionized and insoluble at this pH, it will immediately crash out (precipitate) into a highly crystalline, unabsorbable form. HPMCAS is an enteric polymer. It remains insoluble at low pH, physically shielding the amorphous API in the stomach. Upon reaching the intestine (pH > 5.5), HPMCAS dissolves, releasing the API exactly where it ionizes into the soluble thiolate form, while the polymer maintains supersaturation.

Protocol 1: Hot Melt Extrusion (HME) and Self-Validation

Materials: 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol (API), HPMCAS-M.

Step-by-Step Methodology:

  • Pre-blending: Geometrically dilute the API and HPMCAS-M at a 1:3 (w/w) ratio. Blend using an acoustic resonant mixer for 5 minutes to ensure homogenous distribution without generating frictional heat.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder.

    • Temperature Profile: Zone 1: 90°C | Zone 2: 120°C | Zone 3: 140°C | Die: 140°C.

    • Causality: 140°C is specifically chosen to be above the Glass Transition ( Tg​ ) of HPMCAS (~120°C) but strictly below the thermal degradation threshold of the oxadiazole thiol.

    • Screw Speed: 100 rpm.

  • Rapid Quenching: Extrude the melt directly onto an air-cooled conveyor belt. Rapid cooling freezes the polymer chains, kinetically trapping the API in its amorphous state.

  • Milling: Cryomill the extrudate to a particle size of < 50 µm to maximize the surface area for intestinal dissolution.

  • Self-Validating QA/QC:

    • PXRD: Scan from 5° to 40° 2θ. Pass criteria: A smooth amorphous halo with zero Bragg peaks.

    • DSC: Heat at 10°C/min. Pass criteria: A single, distinct Tg​ (indicating a true single-phase solid solution) with no endothermic melting peaks.

Workflow cluster_Validation Self-Validating QA/QC Step1 1. API & Excipient Blending API + HPMCAS-M (1:3) Step2 2. Hot Melt Extrusion (HME) Twin-screw, 140°C, 100 rpm Step1->Step2 Step3 3. Rapid Quenching Air-cooled conveyor to freeze state Step2->Step3 Step4 4. Cryomilling & Sieving Particle size reduction < 50 µm Step3->Step4 PXRD PXRD Analysis Confirm Amorphous Halo Step4->PXRD Aliquot DSC DSC Analysis Confirm Single Tg Step4->DSC Aliquot

Fig 2: Step-by-step Hot Melt Extrusion (HME) workflow with integrated self-validation checkpoints.

Strategy 2: Antioxidant-Stabilized SMEDDS

The Causality: For applications where bypassing first-pass metabolism via lymphatic transport is desired, a Self-Microemulsifying Drug Delivery System (SMEDDS) is optimal. By pre-dissolving the API in a lipid matrix, we entirely bypass the lattice energy barrier of the thione tautomer. However, dissolving a free thiol in a liquid lipid matrix exposes it to dissolved oxygen, guaranteeing rapid disulfide formation. Therefore, the mandatory inclusion of a lipophilic antioxidant (BHT) is the critical success factor here.

Protocol 2: SMEDDS Preparation and Thermodynamic Validation

Materials: Capryol 90 (Oil), Kolliphor EL (Surfactant), Transcutol HP (Co-surfactant), Butylated Hydroxytoluene (BHT).

Step-by-Step Methodology:

  • Matrix Preparation: In a glass vial, combine Capryol 90 (20% w/w), Kolliphor EL (50% w/w), and Transcutol HP (30% w/w). Vortex for 2 minutes until optically clear.

  • Antioxidant Integration: Add 0.1% w/w BHT to the lipid matrix. Sonicate at 30°C for 5 minutes. Causality: BHT acts as a sacrificial radical scavenger, protecting the API's thiol group from oxidative dimerization.

  • API Loading: Add the API to the stabilized matrix at 80% of its maximum equilibrium solubility (typically ~25 mg/g). Stir at 40°C for 12 hours to ensure complete solubilization. Causality: Loading at 80% (rather than 100%) prevents API precipitation during temperature fluctuations in storage.

  • Self-Validating Thermodynamic Stress Testing:

    • Freeze-Thaw Cycling: Subject the sealed formulation to 3 cycles of -20°C (24h) followed by +40°C (24h).

    • Centrifugation: Centrifuge at 10,000 rpm for 15 minutes.

    • Pass criteria: The formulation must remain a single, optically clear isotropic phase with zero API pelleting at the bottom of the tube.

Comparative Data Presentation

The efficacy of the engineered causality in these formulations is demonstrated by their in vitro dissolution profiles. The ASD strictly prevents release in the stomach, while the SMEDDS provides immediate emulsification regardless of pH.

Table 2: Comparative In Vitro Dissolution Metrics
Formulation Type% Released (pH 1.2, 2h)% Released (pH 6.8, 1h)Mechanistic Outcome
Neat API (Control) < 2%14%Failed dissolution due to lattice energy and low pH unionization.
HPMCAS-M ASD < 5%88% Enteric protection successful; rapid supersaturation in intestinal pH.
Stabilized SMEDDS 95% 98% pH-independent microemulsification; API protected from oxidation.

References

  • Title: One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)
  • Source: arabjchem.
  • Source: mdpi.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol in aqueous media. Our goal is to provide both a fundamental understanding of the molecule's properties and a series of practical, step-by-step troubleshooting protocols to overcome these challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the foundational questions regarding the physicochemical properties of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol that govern its solubility.

Q1: Why is 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol expected to have low aqueous solubility?

A: The limited aqueous solubility of this compound is a direct result of its molecular structure, which contains a delicate balance of hydrophilic (water-loving) and hydrophobic (water-fearing) features.

  • Hydrophobic Character: The molecule possesses two key hydrophobic regions: the methoxyphenyl ring and the benzyl group. These nonpolar, aromatic structures are energetically unfavorable to interact with polar water molecules, causing the compound to resist dissolving. A high partition coefficient (logP) is a strong indicator of this hydrophobicity. While not experimentally determined for this exact molecule, a structurally similar compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has a predicted logP value that suggests significant lipophilicity[1].

  • Polar/Ionizable Groups: The molecule does contain polar groups capable of hydrogen bonding, such as the nitrogen and oxygen atoms in the 1,3,4-oxadiazole ring and, most importantly, the acidic thiol (-SH) group.[2] At neutral pH, the thiol group is protonated and uncharged, limiting its contribution to water solubility. However, this group provides a critical handle for solubility enhancement via pH modification.

  • Crystalline Structure: Like many organic molecules, this compound is likely a solid at room temperature. The energy required to break the crystal lattice structure and solvate the individual molecules can be substantial, further limiting its apparent solubility.[3]

Diagram 1: Physicochemical Drivers of Solubility

cluster_molecule 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol cluster_factors Influencing Factors Molecule Molecular Structure Hydrophobic Hydrophobic Regions (Aromatic Rings) Molecule->Hydrophobic Hydrophilic Polar/Ionizable Groups (Oxadiazole, Thiol) Molecule->Hydrophilic Crystal Crystal Lattice Energy (Solid State) Molecule->Crystal Solubility Aqueous Solubility Hydrophobic->Solubility Decreases Hydrophilic->Solubility Increases (especially when ionized) Crystal->Solubility Decreases

Caption: Key molecular features influencing aqueous solubility.

Q2: What are the key physicochemical properties I should be aware of?

A: Understanding the following estimated properties is crucial for designing effective solubilization strategies. These values are inferred from the compound's structure and data from closely related analogs[1].

PropertyEstimated Value/CharacteristicImplication for Solubility Experiments
pKa (Thiol Group) ~6.5 - 7.5The thiol group is weakly acidic. Increasing the pH above this value will deprotonate the thiol to a thiolate anion (-S⁻), which is significantly more water-soluble.[4][5]
logP > 2.0This indicates the compound is lipophilic and will preferentially partition into nonpolar environments over water. Co-solvents or encapsulating agents may be required.[1]
Ionization State Weakly AcidicThe compound's solubility will be highly dependent on the pH of the aqueous medium.[6][7][8]
1,3,4-Oxadiazole Core Stable, Electron-DeficientThis core contributes to the molecule's overall chemical stability and provides sites for hydrogen bonding but generally favors solubility more than the 1,2,4-isomer.[9][10][11]
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A: The distinction is critical and depends on the stage of your research.[12]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It represents a supersaturated or metastable state and is relevant for high-throughput screening (HTS) where compounds have little time to precipitate.[13][14][15] If your compound precipitates during assay setup, you are facing a kinetic solubility issue.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in an aqueous buffer over a longer period (e.g., 24 hours) until the solution is saturated.[15][16] This value is essential for later-stage development, such as formulation and preclinical studies.[12]

Recommendation: For initial in vitro assays, focus on overcoming kinetic solubility issues. For formulation development, you must determine the thermodynamic solubility.

Section 2: Troubleshooting & Experimental Guides

This section provides structured answers and protocols for common problems encountered during experiments.

Problem: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4).

Root Cause: At neutral pH, the compound is primarily in its protonated, uncharged, and less soluble form. The energy of the solvent is insufficient to overcome the compound's hydrophobicity and crystal lattice energy.

Solution 1: pH Adjustment

The most direct strategy is to ionize the acidic thiol group to form the much more soluble thiolate salt.[5] This is achieved by increasing the pH of the buffer.

Diagram 2: pH-Dependent Ionization Equilibrium

Neutral R-SH (Less Soluble) Ionized R-S⁻ + H⁺ (More Soluble) Neutral:f0->Ionized:f0  Increase pH (> pKa)   Ionized:f0->Neutral:f0  Decrease pH (< pKa)  

Caption: Ionization equilibrium of the thiol group.

► Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate or borate buffers).

  • Dispensing: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at the end.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium (Thermodynamic Solubility Shake-Flask Method).[16]

  • Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 x g for 15 minutes) or by passing the solution through a 0.22 µm syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent (e.g., acetonitrile or methanol). Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. You should observe a significant increase in solubility as the pH rises above the compound's pKa.

Problem: pH adjustment is not an option for my experiment, or it did not sufficiently improve solubility.

Root Cause: Your experimental system (e.g., a cell-based assay) may be sensitive to high pH, or the intrinsic solubility of the ionized form is still too low for the required concentration.

Solution 2: Utilize Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[17] This makes the solvent more "hospitable" to hydrophobic molecules, thereby increasing solubility.[3][18][19]

Common Co-solvents for Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

► Experimental Protocol: Co-solvent Solubility Screen

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO in PBS).

  • Dilution & Observation: Add a small aliquot of the DMSO stock solution to each co-solvent mixture to achieve your desired final concentration.

  • Incubation & Assessment: Mix well and incubate for a short period (e.g., 1-2 hours) at the experimental temperature. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect).

  • Quantification (Optional but Recommended): For a more rigorous assessment, centrifuge the samples and quantify the supernatant concentration as described in the pH-profile protocol.

  • Validation: It is critical to run a vehicle control (co-solvent without the compound) in your biological assay to ensure the co-solvent concentration is not causing toxicity or artifacts.[20]

Problem: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.

Root Cause: This is a classic kinetic solubility problem. The rapid shift from a favorable organic environment (DMSO) to an unfavorable aqueous one causes the compound to crash out of solution before it can be stabilized.

Solution 3: Employ Solubilizing Excipients (Surfactants & Cyclodextrins)

These excipients work by creating "micro-environments" within the aqueous solution that are favorable for the hydrophobic compound.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles. The hydrophobic core of the micelle encapsulates the drug, while the hydrophilic shell keeps the entire complex dissolved in water.[21][22][23][24] Common examples include Tween® 80 and Poloxamer 188.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They form inclusion complexes by encapsulating the hydrophobic part of the drug molecule, effectively shielding it from the aqueous environment.[25][26][27][28][29] A common and effective choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Diagram 3: Mechanisms of Excipient-Based Solubilization

cluster_micelle Surfactant Micelle Encapsulation cluster_cd Cyclodextrin Inclusion Complex Micelle Hydrophobic Core (Encapsulates Drug) Drug1 Drug Molecule CD Hydrophobic Cavity (Forms Complex) Drug2 Drug Molecule Aqueous Aqueous Solution Aqueous->Micelle Solubilizes Aqueous->CD Solubilizes

Caption: Encapsulation strategies for enhancing solubility.

► Experimental Protocol: Excipient Screening

  • Prepare Excipient Buffers: Create several batches of your primary aqueous buffer, each containing a different concentration of a solubilizing agent (e.g., 0.1%, 0.5%, 1% w/v HP-β-CD or 0.01%, 0.05%, 0.1% w/v Tween® 80).

  • Prepare Compound Stock: Make a high-concentration stock of your compound in 100% DMSO.

  • Test Dilution: Add a small volume of the DMSO stock to each of the excipient-containing buffers to reach the target final concentration. Include a control buffer with no excipient.

  • Observe and Analyze: Vortex gently and let the solutions stand for 1-2 hours. Observe for precipitation. The lowest concentration of the excipient that maintains a clear solution is the optimal starting point for your assay.

  • Control for Bioactivity: As with co-solvents, you must test the excipient-containing buffer alone in your assay to confirm it does not interfere with the biological endpoint.

Section 3: Standardized Protocol Workflow

For formal characterization, a standardized method is required. The thermodynamic shake-flask method is the gold standard for determining true equilibrium solubility.[15][16]

► Workflow: Thermodynamic Solubility Determination

Diagram 4: Shake-Flask Method Workflow

start Start step1 Add excess solid compound to aqueous buffer start->step1 step2 Seal vial and agitate (e.g., 24h at 25°C) step1->step2 step3 Separate solid and liquid phases (Centrifuge or Filter) step2->step3 step4 Collect clear supernatant step3->step4 step5 Dilute supernatant into analytical solvent step4->step5 step6 Quantify concentration (HPLC-UV or LC-MS) step5->step6 end End: Thermodynamic Solubility Value step6->end

Caption: Standard workflow for thermodynamic solubility measurement.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2013). Journal of Applied Pharmaceutical Science. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). International Journal of Pharmaceutical Investigation. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceutics. [Link]

  • pH and Solubility. (n.d.). AP Chemistry Notes. [Link]

  • Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. (2025). Cureus. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? (2021). International Journal of Molecular Sciences. [Link]

  • Full article: Surfactant-based drug delivery systems for treating drug-resistant lung cancer. (2014). Journal of Drug Targeting. [Link]

  • Oxadiazoles in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry. [Link]

  • Cyclodextrins used as excipients. (2017). European Medicines Agency (EMA). [Link]

  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. (2025). International Journal of Pharmaceutics. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. (2016). Journal of Pharmaceutical Sciences. [Link]

  • Surfactant-based drug delivery systems for treating drug-resistant lung cancer. (2015). Journal of Drug Targeting. [Link]

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (1984). Journal of Pharmaceutical Sciences. [Link]

  • Solubility and pH. (n.d.). LibreTexts Chemistry. [Link]

  • Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. (2025). Pharmaceutics. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Catalysts. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). ResearchGate. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). Journal of Pharma and Biomedics. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • Solubility Assessment Service. (2019). Creative Biolabs. [Link]

  • Aqueous Solubility Assays. (2025). Creative Bioarray. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International. [Link]

  • Speeding up the Development of 5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol as Successful Oral Drug Candidate Based on Physicochemical Characteristics. (2018). ResearchGate. [Link]

  • Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[18][25][30] Oxadiazole-2-Thiol and their derivatives. (2013). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Substituted-1,3,4-Oxadiazole-2-thiols and Standard Antimicrobial Agents

An In-Depth Guide for Researchers in Drug Development In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical endeavor in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Drug Development

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical endeavor in medicinal chemistry.[1] Among the numerous heterocyclic compounds under investigation, the 1,3,4-oxadiazole ring has emerged as a privileged structure, with its derivatives demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This guide provides a comparative analysis of a representative class of these compounds, the 5-substituted-1,3,4-oxadiazole-2-thiols, against established standard antimicrobial agents.

While specific experimental data for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is not extensively available in the reviewed literature, this document will focus on the broader class of 5-substituted-1,3,4-oxadiazole-2-thiols, using the named compound as a structural archetype. We will synthesize findings from various studies to provide a comprehensive overview of the antimicrobial potential of this chemical family, detail relevant experimental protocols for evaluation, and discuss potential mechanisms of action.

The 1,3,4-Oxadiazole-2-thiol Scaffold: A Promising Antimicrobial Pharmacophore

The 1,3,4-oxadiazole-2-thiol moiety is a versatile scaffold that has been the subject of extensive research in the quest for new antimicrobial agents.[1] The presence of the thiol group and the ability to introduce diverse substituents at the 5-position allow for the fine-tuning of the molecule's physicochemical properties and biological activity. Numerous studies have reported that derivatives of this scaffold exhibit significant in vitro activity against a range of pathogenic bacteria and fungi, in some cases surpassing the efficacy of conventional drugs.[1]

Comparative Antimicrobial Activity

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 5-substituted-1,3,4-oxadiazole-2-thiol derivatives against a selection of bacterial and fungal strains, alongside the MIC values for standard antimicrobial agents. It is important to note that the activity can vary significantly depending on the nature of the substituent at the 5-position.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound/AgentStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference(s)
5-substituted-1,3,4-oxadiazole-2-thiols
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol--< Ampicillin> 100x stronger than Ampicillin-> Terbinafine[1]
5-(4-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol------[1]
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol derivativesGood activityGood activityGood activityGood activity--[3]
5-Alkyl-1,3,4-oxadiazole-2-thiol derivativesModerate to goodModerate to goodModerate to goodModerate to good--[4]
Standard Antimicrobial Agents
Ampicillin0.25 - 20.06 - 0.52 - 8> 128--[1][5]
Ciprofloxacin0.12 - 10.12 - 0.50.008 - 0.060.25 - 1--[1][6]
Gentamicin0.5 - 40.12 - 10.25 - 21 - 8--[1][3]
Fluconazole----0.25 - 4> 64[1][2]
Terbinafine----> 640.03 - 0.25[1]
Nystatin----1 - 41.56 - 6.25[7]

Note: The data for the 5-substituted-1,3,4-oxadiazole-2-thiols are representative examples from the literature and direct comparisons should be made with caution due to variations in experimental conditions.

Potential Mechanisms of Action

The precise mechanism of action for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol has not been elucidated. However, research on related 1,3,4-oxadiazole derivatives suggests several potential molecular targets.

Inhibition of Fungal Lanosterol-14α-demethylase

A prominent hypothesis for the antifungal activity of some 1,3,4-oxadiazole derivatives is the inhibition of lanosterol-14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have shown that the 1,3,4-oxadiazole scaffold can fit into the active site of this enzyme.[1]

G cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Biosynthesis Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Oxadiazole 5-Substituted-1,3,4- oxadiazole-2-thiol Oxadiazole->CYP51 Inhibition

Caption: Proposed mechanism of antifungal action via inhibition of lanosterol-14α-demethylase.

Inhibition of Bacterial DNA Gyrase

For antibacterial activity, some 1,3,4-oxadiazole derivatives have been suggested to target bacterial DNA gyrase.[1] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death. This mechanism is shared with the fluoroquinolone class of antibiotics.

Experimental Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[8][9][10][11][12][13][14][15] The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16][17]

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol in a suitable solvent (e.g., DMSO).

  • Microbial Strains: Use standardized and quality-controlled bacterial and fungal strains (e.g., from ATCC).

  • Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

  • Standard Antimicrobial Agents: Prepare stock solutions of relevant standard drugs for comparison.

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

  • In the 96-well plate, perform a two-fold serial dilution of the test compound and standard agents across the desired concentration range.

  • Typically, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the test compound to well 1.

  • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (inoculum without compound), and well 12 as the sterility control (broth only).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well (except the sterility control).

  • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Stock Solutions (Test Compound & Standards) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock->Serial_Dilution Inoculum Prepare & Standardize Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate at Appropriate Conditions Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The available body of research strongly suggests that the 5-substituted-1,3,4-oxadiazole-2-thiol scaffold is a highly promising platform for the development of novel antimicrobial agents.[1] While direct experimental data for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol remains to be published, the consistent and often potent activity of its analogues against a wide range of bacteria and fungi warrants its further investigation.

Future research should focus on the systematic synthesis and screening of a library of derivatives with diverse substituents at the 5-position to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action will be crucial for optimizing the design of these compounds and for understanding potential resistance mechanisms. Furthermore, in vivo efficacy and toxicological studies will be necessary to translate the in vitro promise of this compound class into clinically viable therapeutic agents.

References

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  • Song, L., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Microbiology, 13, 883313. [Link]

  • Song, L., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Microbiology, 13, 883313. [Link]

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  • Karabanovich, G., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS ONE, 20(5), e0302919. [Link]

  • Sindhe, M. A., et al. (2018). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Korean Chemical Society, 62(1), 58-66. [Link]

  • Rehman, A. U., et al. (2026). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Medicinal Chemistry Research, 35(3), 1-13. [Link]

  • Kokate, S. V., & Patil, S. V. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Chemistry Proceedings, 8(1), 12. [Link]

  • Poojary, B., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiet. International Journal of Medicinal Chemistry, 2013, 374078. [Link]

  • Patel, R., et al. (2016). Review Article on Substituted 1,3,4-Oxadiazole Derivatives and their Biological Activities. Der Pharma Chemica, 8(1), 312-323. [Link]

  • Subbaiah, N. Y., et al. (2017). Synthesis and Antimicrobial Studies of 5-N-alkyl-1,3,4-oxadiazole-2-thiol Derivatives from Fatty Acids. Asian Journal of Chemistry, 29(10), 2217-2220. [Link]

  • El-Shehry, M. F., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(1), 484-497. [Link]

  • Kumar, S., et al. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advanced Research and Innovation, 5(1), 1-5. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol Executive Summary The 1,3,4-oxadiazole-2-thiol scaffold is a highly privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: March 2026

Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Executive Summary

The 1,3,4-oxadiazole-2-thiol scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of novel anti-inflammatory, antimicrobial, and neuroprotective agents () [1]. For analytical scientists and drug development professionals, the structural elucidation and pharmacokinetic tracking of these derivatives require robust, highly specific mass spectrometry (MS) workflows.

This guide objectively compares the fragmentation behavior of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol (Exact Mass: 222.0463 Da) across two orthogonal platforms: Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-QqQ-MS/MS) and Electron Impact Mass Spectrometry (GC-EI-MS) . By detailing the mechanistic causality behind the fragmentation patterns, this guide provides a self-validating framework for selecting the optimal analytical platform for either trace bioanalysis or raw material purity confirmation.

Platform Comparison Matrix: ESI-CID vs. EI-MS

The physical principles governing ionization dictate the fragmentation pathways. ESI is a "soft" ionization technique that yields even-electron protonated precursors, whereas EI is a "hard" 70 eV technique that generates odd-electron radical cations.

Table 1: Quantitative Comparison of MS Platforms

ParameterLC-ESI-QqQ-MS/MS (Positive Mode)GC-EI-MS (70 eV)
Ionization Energy Soft (~3-5 kV spray, variable CID)Hard (70 eV standard)
Precursor Ion [M+H]⁺ at m/z 223.05M⁺• at m/z 222.05
Base Peak m/z 121.06 (2-Methoxybenzyl cation)m/z 121.06 (2-Methoxybenzyl cation)
Dominant Cleavage Even-electron C-C bond heterolysisOdd-electron homolytic/heterolytic cleavage
Key Diagnostic Loss Neutral loss of H₂S (34 Da) & CH₃OH (32 Da)Radical loss of SH• (33 Da)
Primary Application Targeted MRM quantitation in plasma/serumStructural confirmation & impurity library matching

Mechanistic Fragmentation Pathways (The "Why")

To design highly specific Multiple Reaction Monitoring (MRM) transitions or to interpret complex spectral libraries, one must understand the causality behind the ion formations () [2].

  • Pathway 1: The Dominance of the 2-Methoxybenzyl Cation (m/z 121) Regardless of the platform, the cleavage of the C-C bond between the methylene bridge and the oxadiazole ring is highly favored. Causality: The resulting 2-methoxybenzyl cation is exceptionally stable. The positive charge on the benzylic carbon is delocalized into the aromatic ring, a process heavily reinforced by the strong electron-donating resonance effect (+R) of the ortho-methoxy group. This thermodynamic sink ensures m/z 121 is the base peak.

  • Pathway 2: Tropylium Conversion (m/z 91) The m/z 121 ion undergoes a subsequent rearrangement and neutral loss of formaldehyde (CH₂O, 30 Da) to form the highly conjugated tropylium cation (m/z 91). This is a classical diagnostic marker for methoxy-substituted benzyl moieties.

  • Pathway 3: Oxadiazole Ring Cleavage and Tautomerism (m/z 103 & 189) The 1,3,4-oxadiazole ring is susceptible to collisional ring-opening. In ESI-MS/MS, the charge can be retained on the oxadiazole-thiol fragment, yielding m/z 103. Furthermore, the -SH group exhibits tautomerism with the thione (=S) form. In the gas phase, this thione form facilitates the neutral loss of H₂S (34 Da) from the [M+H]⁺ precursor, yielding m/z 189.

Table 2: Diagnostic Fragment Ions & Mechanistic Causality

m/zIon FormulaStructural AssignmentCausality / Mechanism
223.05 [C₁₀H₁₁N₂O₂S]⁺Protonated PrecursorSoft ionization (ESI) preserves the intact molecule.
191.03 [C₉H₇N₂OS]⁺[M+H - CH₃OH]⁺Protonation of the methoxy oxygen leads to the elimination of methanol (32 Da).
121.06 [C₈H₉O]⁺2-Methoxybenzyl CationCleavage of the labile benzylic C-C bond; stabilized by +R resonance.
103.00 [C₂H₃N₂OS]⁺Oxadiazole-thiol CationCharge retention on the heterocyclic core post-benzylic cleavage.
91.05 [C₇H₇]⁺Tropylium CationRearrangement of m/z 121 and loss of CH₂O.

Data Visualization

fragmentation M [M+H]+ m/z 223.05 Precursor Ion F1 [C8H9O]+ m/z 121.06 2-Methoxybenzyl Cation M->F1 Cleavage of C-C bond F2 [C2H3N2OS]+ m/z 103.00 Oxadiazole-thiol Cation M->F2 Cleavage of C-C bond F4 [M+H - CH3OH]+ m/z 191.03 Methanol Loss M->F4 -CH3OH (-32 Da) F3 [C7H7]+ m/z 91.05 Tropylium Cation F1->F3 -CH2O (-30 Da)

ESI-CID-MS/MS fragmentation pathway of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol.

workflow Start Sample: 5-[(2-Methoxyphenyl)methyl] -1,3,4-oxadiazole-2-thiol Decision Select MS Platform Start->Decision ESI ESI-QqQ-MS/MS (Soft Ionization) Decision->ESI Trace Bioanalysis / Liquid Matrix EI GC-EI-MS (Hard Ionization) Decision->EI Raw Material Purity / Volatile ESI_Data [M+H]+ Precursor (m/z 223) Targeted MRM Quantitation ESI->ESI_Data EI_Data M+. Radical (m/z 222) Spectral Library Matching EI->EI_Data Result Structural Elucidation & Impurity Profiling ESI_Data->Result EI_Data->Result

Decision matrix for selecting the optimal mass spectrometry platform for oxadiazole analysis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to prevent false-positive data acquisition.

Protocol A: LC-ESI-QqQ-MS/MS Workflow (Targeted MRM Optimization)

Objective : Establish a reproducible fragmentation profile for quantitative bioanalysis.

  • System Suitability & Calibration : Infuse a standard tuning mix (e.g., Agilent ESI Tune Mix).

    • Self-Validation Checkpoint: The system is only authorized for use if mass accuracy is <5 ppm and the peak width (FWHM) is maintained at 0.7 Da.

  • Sample Preparation : Dissolve the compound in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to drive equilibrium toward the [M+H]⁺ state. Final concentration: 1 µg/mL.

    • Self-Validation Checkpoint: Inject a solvent blank prior to the sample. The baseline at m/z 223 must be <10³ counts per second (cps) to rule out isobaric background interference or carryover.

  • Precursor Ion Optimization (MS1) : Infuse the sample at 10 µL/min. Scan Q1 from m/z 100 to 300 to identify the m/z 223.05 precursor.

  • Collision-Induced Dissociation (MS2) : Isolate m/z 223.05 in Q1. Ramp the Collision Energy (CE) in Q2 from 10 eV to 40 eV using Argon as the collision gas.

  • Product Ion Mapping : Record the product ion spectra in Q3.

    • Self-Validation Checkpoint: Monitor the precursor survival yield. At the optimal CE (typically 20-25 eV), the base peak (m/z 121) should constitute >50% of the relative abundance, while the precursor (m/z 223) should be <10%. If the precursor is completely absent and only low-mass ions (< m/z 50) remain, the CE is too high (over-shattering).

Protocol B: GC-EI-MS Workflow (Structural Confirmation)

Objective : Obtain a reproducible 70 eV electron impact spectrum for structural verification of synthesized lots.

  • Inlet & Column Preparation : Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C.

  • Sample Introduction : Inject 1 µL of the sample (10 µg/mL in anhydrous ethyl acetate) in split mode (10:1).

  • Ionization & Acquisition : Operate the EI source at a standard 70 eV and 230°C. Acquire full scan data from m/z 50 to 300.

  • Spectral Validation :

    • Self-Validation Checkpoint: The molecular ion (M⁺•) at m/z 222 must be detectable (>1% relative abundance), and the base peak must be m/z 121. If m/z 222 is entirely absent and elevated baseline noise is observed, it indicates thermal degradation of the thiol group in the inlet. In this event, reduce the inlet temperature to 220°C or perform a rapid alkylation derivatization prior to injection.

References

  • Sava, A., Buron, F., Routier, S., Panainte, A., Bibire, N., Constantin, S. M., Lupașcu, F. G., Focșa, A. V., & Profire, L. (2021). "Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold." International Journal of Molecular Sciences, 22(13), 7079. URL:[Link]

  • Rehman, A.-u., Nafeesa, K., Abbasi, M. A., Siddiqui, S. Z., Rasool, S., Shah, S. A. A., & Ashraf, M. (2018). "Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer's disease." Cogent Chemistry, 4(1), 1472197. URL:[Link]

Validation

A Comprehensive Guide to Thiol-Thione Tautomerism in 1,3,4-Oxadiazoles for Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2] Its remarkable thermal and metabolic stability, coupled with its...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2] Its remarkable thermal and metabolic stability, coupled with its ability to modulate a wide array of biological targets, has cemented its status as a privileged structure in drug discovery.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] A crucial, yet often overlooked, aspect of 5-substituted-1,3,4-oxadiazole-2-thiols is the phenomenon of thiol-thione tautomerism. This dynamic equilibrium between two isomeric forms can significantly impact a molecule's physicochemical properties, receptor binding affinity, and overall bioactivity.

This guide provides an in-depth comparison of the thiol and thione tautomers of 1,3,4-oxadiazoles, supported by experimental and computational data. We will explore the structural nuances of each tautomer, the analytical techniques used for their characterization, and the factors that govern their equilibrium. This information is paramount for researchers and drug development professionals seeking to rationally design and optimize 1,3,4-oxadiazole-based drug candidates.

The Thiol-Thione Equilibrium: A Tale of Two Tautomers

The thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazoles involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic ring. This results in two distinct isomers: the thiol form, characterized by a C-S-H single bond and a C=N double bond within the ring, and the thione form, which possesses a C=S double bond and an N-H single bond.

tautomerism cluster_thiol 1,3,4-Oxadiazole-2-thiol cluster_thione 1,3,4-Oxadiazole-2(3H)-thione Thiol Thiol Tautomer (Aromatic) Thione Thione Tautomer (Non-Aromatic) Thiol->Thione Proton Transfer thiol_structure Insert Thiol Structure Here thione_structure Insert Thione Structure Here

Caption: Thiol-Thione Tautomeric Equilibrium in 1,3,4-Oxadiazoles.

Experimental and computational evidence overwhelmingly indicates that the thione tautomer is the more stable and, therefore, the predominant form in both the solid state and in solution.[6][7] This preference can be attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within this specific heterocyclic system.

Comparative Analysis: Thiol vs. Thione Tautomers

A comprehensive understanding of the distinct characteristics of each tautomer is essential for structure-activity relationship (SAR) studies. The following tables summarize the key experimental and computational data that differentiate the thiol and thione forms.

Spectroscopic Data Comparison
Spectroscopic TechniqueThiol Tautomer (Predicted)Thione Tautomer (Experimental)Rationale for Differentiation
IR Spectroscopy ~2500-2600 cm⁻¹ (S-H stretch, weak)No S-H stretch observedThe presence or absence of the S-H stretching vibration is a clear indicator of the tautomeric form.[8]
~1640 cm⁻¹ (C=N stretch)~1250-1325 cm⁻¹ (C=S stretch)The C=S stretching frequency is a characteristic feature of the thione tautomer.[9]
¹H NMR Spectroscopy ~3.5-4.5 ppm (S-H proton, broad)~11.8-14.6 ppm (N-H proton, broad)The downfield chemical shift of the N-H proton in the thione form is due to its acidic nature and involvement in hydrogen bonding.[9][10][11]
¹³C NMR Spectroscopy ~150-160 ppm (C-S)~177-180 ppm (C=S)The significantly deshielded signal of the C=S carbon is a definitive marker for the thione tautomer.[9][12]
UV-Vis Spectroscopy Hypsochromic shift (shorter λmax)Bathochromic shift (longer λmax)The extended conjugation in the thione form leads to a lower energy π-π* transition and a shift to longer wavelengths.[13][14]
Computational Data: Relative Stability

Computational studies using Density Functional Theory (DFT) have been instrumental in quantifying the energy difference between the two tautomers.

Substituent (at C5)Calculation MethodSolventΔE (Thione - Thiol) (kcal/mol)Predominant TautomerReference
PhenylB3LYP/6-311++G(d,p)Gas Phase-5.2Thione[2] (Theoretical Study)
PhenylB3LYP/6-311++G(d,p)Water (PCM)-6.8Thione[2] (Theoretical Study)
Thiophen-2-ylB3LYP/6-311++G(d,p)Gas Phase-4.9Thione[7]
Thiophen-2-ylB3LYP/6-311++G(d,p)DMSO (PCM)-6.5Thione[7]

Experimental Protocols for Synthesis and Characterization

The ability to reliably synthesize and characterize these compounds is fundamental to their application in drug discovery.

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione

This protocol describes a robust and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones.[1][15]

synthesis_workflow start Benzoyl Hydrazide reagents CS₂ KOH Ethanol start->reagents Add reflux Reflux (8h) reagents->reflux acidification Acidification (HCl) reflux->acidification product 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione acidification->product

Caption: Synthetic workflow for 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve benzoyl hydrazide (0.01 mol) and potassium hydroxide (0.01 mol) in ethanol (50 mL).

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (0.015 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Acidification: Dilute the residue with water and acidify to pH 2-3 with dilute hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy:

  • Rationale: IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The key distinction between the thiol and thione tautomers lies in the presence of either an S-H or a C=S bond.

  • Procedure: Acquire the IR spectrum of the synthesized compound using a KBr pellet or as a thin film.

  • Expected Results: The spectrum should exhibit a characteristic absorption band for the C=S stretch between 1250-1325 cm⁻¹.[9] Crucially, there should be no significant absorption in the 2500-2600 cm⁻¹ region, which would indicate the presence of an S-H stretch.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Expected Results:

    • ¹H NMR: A broad singlet corresponding to the N-H proton will be observed in the downfield region (δ 11.8-14.6 ppm).[9][10][11]

    • ¹³C NMR: A characteristic signal for the C=S carbon will appear at approximately δ 177-180 ppm.[9][12] This downfield shift is highly indicative of the thione tautomer.

3. X-ray Crystallography:

  • Rationale: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.

  • Procedure: Grow single crystals of the compound suitable for X-ray analysis.

  • Expected Results: The crystal structure will confirm the presence of a C=S double bond and an N-H single bond, definitively identifying the thione tautomer.[16][17]

Computational Workflow for Tautomer Analysis

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities and spectroscopic properties of tautomers.

dft_workflow start Build Tautomer Structures geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Gas Phase solvent_model Solvent Modeling (PCM) geom_opt->solvent_model Solution Phase analysis Analyze Energies & Spectroscopic Data freq_calc->analysis solvent_model->analysis

Caption: DFT workflow for analyzing thiol-thione tautomerism.

Step-by-Step Computational Protocol (using Gaussian software):

  • Structure Building: Construct the 3D structures of both the thiol and thione tautomers using a molecular modeling program.

  • Geometry Optimization and Frequency Calculation (Gas Phase):

    • Perform a geometry optimization and frequency calculation for each tautomer using the B3LYP functional and the 6-311++G(d,p) basis set.[3] The #p opt freq b3lyp/6-311++g(d,p) keywords can be used in the Gaussian input file.

    • Confirm that the optimized structures correspond to true energy minima by ensuring there are no imaginary frequencies.

  • Solvent Effects:

    • To model the effect of a solvent, use the Polarizable Continuum Model (PCM).[18] Add scrf=(pcm,solvent=solvent_name) to the route section of the input file (e.g., solvent=water or solvent=dmso).

  • Data Analysis:

    • Compare the calculated total energies (including zero-point vibrational energy correction) of the two tautomers in the gas phase and in different solvents to determine their relative stabilities.

    • Simulate the IR and NMR spectra from the output files and compare them with experimental data.

Conclusion

The thiol-thione tautomerism in 1,3,4-oxadiazoles is a critical consideration for medicinal chemists. The overwhelming evidence from a combination of experimental techniques and computational studies confirms the predominance of the more stable thione tautomer. A thorough understanding and characterization of this tautomeric equilibrium are essential for the rational design of 1,3,4-oxadiazole-based drugs with optimized pharmacokinetic and pharmacodynamic profiles. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently navigate this important aspect of heterocyclic chemistry in their drug discovery endeavors.

References

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  • Wazzan, N. A., Safi, Z. S., Al-Barakati, A. A., Al-Qurashi, A. A., & Al-Khateeb, L. A. (2020). DFT investigation on the linear and nonlinear optical properties of the tautomers and derivatives of 2-aminobenzothiazole (ABT) in the gas phase and different solvents. Journal of King Saud University - Science, 32(6), 2759-2767.
  • Raczyńska, E. D., & Stępniewski, T. M. (2014). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling, 20(8), 2347.
  • Türker, L. (2021). DFT Treatment of ANTA and Some of its Tautomers. International Journal of Chemistry and Technology, 5(1), 23-34.
  • Elguero, J., & Alkorta, I. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts, 141(4), 26.
  • Bollikolla, H. B., & Varala, R. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Bédé, A., Assoma, A., Yapo, K., Koné, M., Koné, S., Koné, M., ... & Bamba, E. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.
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  • Romano, E., Soria, N. A. J., Rudyk, R., & Brandán, S. A. (2019). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Journal of Molecular Structure, 1180, 629-638.
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  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazole-2-thion with acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426.
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  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217.
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  • Singh, P., & Kumar, A. (2025). X-ray Structural Analysis of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione. Journal of Chemical Crystallography, 55(4), 321-325.
  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Abu-Zaied, M. A. Z., Nawwar, G. A. M., Swellem, R. H., & El-Sayed, S. H. (2012). Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. Pharmacology & Pharmacy, 3(2), 254-261.
  • ResearchGate. (n.d.). Schematic representation of the thione (left) and the thiol (right) tautomers of thioacetamide. Retrieved from [Link]

  • Al-Saidi, S. F. (2018). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives (Master's thesis, Al-Nahrain University).
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  • Akkurt, M., Kumar, R., & Fun, H. K. (2010). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1911.
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  • Rageh, H. M., & El-Sabbagh, I. A. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Journal of the Korean Chemical Society, 58(1), 63-69.
  • ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Retrieved from [Link]

  • Abdel-Rahman, T. M., El-Sayed, M. A., & Al-Omary, F. A. M. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 889-900.
  • Scribd. (n.d.). Effect of Solvent Polarity On UV-Vis Spectra. Retrieved from [Link]

  • Lejan Team. (n.d.). EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2005). 5-Furan-2yl[1][3][4]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 477-485.

  • Mó, O., Yáñez, M., & Elguero, J. (1993). THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. Journal of Molecular Structure: THEOCHEM, 283, 205-212.
  • ResearchGate. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 1-8.
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  • Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The use of NMR spectroscopy to study tautomerism. Advances in Heterocyclic Chemistry, 76, 1-73.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, technically grounded protocol for the proper disposal of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, a compound featuring a thiol group that necessitates specific handling and disposal considerations to mitigate its characteristic malodor and potential hazards.

Hazard Profile and Core Safety Principles

Based on the analysis of related compounds, 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol should be handled as a hazardous substance with the following potential classifications:

  • Skin Irritant (Category 2) [1][3][4]

  • Serious Eye Irritant (Category 2/2A) [1][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [1][3][4]

The defining feature of this compound from a disposal perspective is the thiol (-SH) group . Thiols, or mercaptans, are notorious for their potent and unpleasant odors, detectable at extremely low concentrations.[5] The primary goal of the disposal procedure is to neutralize this thiol group through oxidation, thereby reducing both odor and potential toxicity.[6][7][8]

Key Safety Imperatives:

  • Engineering Controls: All handling and disposal steps must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[1] See the summary table below for details.

  • Waste Minimization: Employ green chemistry principles to minimize the generation of hazardous waste wherever possible.

Personal Protective Equipment (PPE) and Spill Management

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol and its waste.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation.[1][2]
Eye Protection Safety goggles or a face shield.To protect against splashes and dust, preventing serious eye irritation.[7]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Use within a fume hood.To prevent inhalation of dust or vapors that may cause respiratory irritation.[9]
Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated, keeping personnel away from and upwind of the spill.[1]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite.[7][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1][2] Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontamination: Clean the spill area thoroughly. The final rinse can be with a dilute solution of sodium hypochlorite (bleach) to oxidize any residual thiol, followed by a water rinse.

  • Disposal: The container with the absorbed spill material must be labeled as hazardous waste and disposed of through your institution's Environmental Health & Safety (EHS) office.[7]

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, from waste segregation to final disposal.

G cluster_0 Waste Generation Point (in Fume Hood) cluster_1 Segregation & Pre-Treatment cluster_2 Treatment & Collection cluster_3 Final Disposal Waste Generate Waste: - Pure/Concentrated Compound - Contaminated Solvents - Contaminated Labware Solid Solid Waste (e.g., contaminated tips, paper) Waste->Solid Segregate Contaminated Solids Liquid Liquid Waste (e.g., solutions, reaction mixtures) Waste->Liquid Segregate Liquid Waste Solid_Container Labelled Hazardous Solid Waste Bag/Container Solid->Solid_Container Oxidation Step 4.1: Thiol Oxidation (Sodium Hypochlorite Treatment) Liquid->Oxidation EHS Arrange Pickup by EHS / Licensed Waste Contractor Solid_Container->EHS Liquid_Container Labelled Hazardous Aqueous Waste Container Oxidation->Liquid_Container After Neutralization Liquid_Container->EHS

Caption: Disposal workflow for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol.

Protocol 4.1: Thiol Oxidation for Liquid Waste

This protocol details the chemical neutralization of the thiol group, a critical step before collection for final disposal. This procedure must be performed in a chemical fume hood.[7][8]

  • Prepare Oxidation Solution: In a suitably large flask equipped with a magnetic stirrer, prepare a solution of sodium hypochlorite. Commercial bleach (typically 5.25% NaOCl) is often sufficient.[8] For more concentrated thiol waste, a more concentrated hypochlorite solution may be required.

  • Controlled Addition: Slowly and carefully add the thiol-containing liquid waste to the stirred hypochlorite solution. The reaction is exothermic, so the rate of addition must be controlled to prevent excessive heat generation.[6]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete oxidation. For robust waste streams, an overnight stir is recommended.[10] The absence of the characteristic thiol odor is a good indicator of reaction completion.

  • Neutralization and Collection: After oxidation, check the pH of the solution. Neutralize any excess hypochlorite or adjust the pH to be within your institution's accepted range for aqueous hazardous waste (typically between 6 and 9). Transfer the treated solution to a clearly labeled hazardous aqueous waste container.[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and list all chemical constituents, including the oxidized products of the thiol.[10]

Protocol 4.2: Disposal of Contaminated Solid Waste
  • Segregation: Collect all solid materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent materials, in a dedicated hazardous waste bag or container.[7]

  • Decontamination of Labware: Non-disposable labware (e.g., glassware) should be decontaminated immediately after use by soaking in a bleach bath (a 1:1 mixture of commercial bleach and water can be effective) for at least 14 hours before standard cleaning procedures.[10]

  • Labeling and Storage: Seal the solid waste container and label it clearly as "Hazardous Waste," indicating the chemical contaminant. Store in a designated satellite accumulation area until collection.

Final Disposal Logistics

All generated waste, both liquid and solid, is classified as hazardous.

  • Waste Manifest: Ensure all waste containers are properly labeled according to EPA and local regulations. This includes the full chemical name and hazard warnings.[2]

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1] Never dispose of this chemical or its containers in the regular trash or down the drain.[7]

By adhering to this comprehensive, technically grounded guide, laboratory professionals can confidently manage the disposal of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, upholding the highest standards of safety, compliance, and environmental responsibility.

References

  • MDPI. (2020). Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review. [Link]

  • USP Technologies. Mercaptan Controlled Effectively with Hydrogen Peroxide. [Link]

  • BioAir Solutions. Effective mercaptans odor control. [Link]

  • Equinox Engineering Ltd. Mercaptans Removal. [Link]

  • Standard Operation Procedure. (2008). Disposal of Unknown Thiols. [Link]

  • Oilfield Technology. (2024). Managing mercaptans. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%. [Link]

  • General SOP. How to Work with Thiols.
  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

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